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1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
  • CAS: 87673-89-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Physicochemical Properties, Synthesis, and Pharmacological Utility

In modern medicinal chemistry, the judicious selection of fragment scaffolds dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I frequently evaluate heterocyclic cores that offer a b...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the judicious selection of fragment scaffolds dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I frequently evaluate heterocyclic cores that offer a balance of structural rigidity, vectorization potential, and favorable physicochemical properties. The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core (often referred to as 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) represents a highly privileged bicyclic scaffold.

This whitepaper provides an in-depth technical analysis of this compound, detailing its molecular properties, a causality-driven synthetic methodology, and its foundational role in targeting G-protein coupled receptors (GPCRs).

Physicochemical Profiling and Molecular Weight

The utility of a chemical scaffold is fundamentally constrained by its physicochemical properties. The 1-phenyl-tetrahydroimidazo[4,5-c]pyridine core is highly valued because it acts as a low-molecular-weight anchor, leaving ample "molecular weight budget" for further functionalization without violating Lipinski’s Rule of Five.

Below is a summary of its core quantitative data and the causality behind why these metrics matter in drug design [1].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Pharmacological Significance
Molecular Formula C₁₂H₁₃N₃Defines the atomic composition and baseline lipophilicity.
Molecular Weight 199.25 g/mol Highly efficient fragment (<200 Da). Allows for the addition of large pharmacophores (e.g., diphenylacetyl groups) while remaining orally bioavailable.
Monoisotopic Mass 199.1109 DaThe exact mass required for high-resolution mass spectrometry (HRMS) validation during synthetic workflows.
H-Bond Donors 1 (N5 Secondary Amine)The basic piperidine nitrogen is protonated at physiological pH, facilitating critical salt-bridge interactions with target GPCRs.
H-Bond Acceptors 2 (N3, N5)Enhances aqueous solubility and provides lone pairs for hydrogen bonding within receptor sub-pockets.
Topological Polar Surface Area ~30.5 ŲHighly favorable for membrane permeability. Values <90 Ų are ideal for crossing the blood-brain barrier (BBB) if CNS targeting is desired.
Structural Chemistry & Scaffold Significance

The architecture of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine consists of a planar, electron-rich imidazole ring fused to a non-planar tetrahydropyridine ring (which typically adopts a half-chair conformation).

The addition of the phenyl group at the N1 position is not merely structural; it is a strategic design choice. The steric clash between the N1-phenyl ring and the adjacent C7 methylene protons forces the phenyl ring to twist out of the imidazole plane. This specific dihedral angle creates a distinct 3D vector that perfectly occupies deep, hydrophobic sub-pockets in various receptors, serving as a primary anchoring point.

SAR_Map Core Tetrahydroimidazo[4,5-c]pyridine Core (MW: 123.15 g/mol) N1 N1 Position (Phenyl Substitution) Core->N1 Hydrophobic Anchor N5 N5 Position (Secondary Amine) Core->N5 Salt Bridge Formation C6 C6 Position (Chiral Center) Core->C6 Stereospecific Binding Receptor Sub-pocket\n(e.g., CCR5, AT2) Receptor Sub-pocket (e.g., CCR5, AT2) N1->Receptor Sub-pocket\n(e.g., CCR5, AT2) Aspartate Interaction\n(Physiological pH) Aspartate Interaction (Physiological pH) N5->Aspartate Interaction\n(Physiological pH) Carboxylic Acid\n(PD123319 Analogs) Carboxylic Acid (PD123319 Analogs) C6->Carboxylic Acid\n(PD123319 Analogs)

Structure-Activity Relationship (SAR) mapping of the tetrahydroimidazo[4,5-c]pyridine scaffold.

Synthetic Methodology: A Self-Validating Protocol

To ensure scientific integrity, the synthesis of this core must be approached with a focus on regioselectivity and intermediate stability. The following step-by-step methodology details the construction of the 1-phenyl-tetrahydroimidazo[4,5-c]pyridine scaffold starting from a commercially available 4-piperidone derivative. Every step includes a self-validating analytical check to ensure the system's integrity.

Step 1: Alpha-Bromination of 1-Benzyl-4-piperidone
  • Procedure: Dissolve 1-benzyl-4-piperidone in glacial acetic acid. Slowly add a solution of bromine (Br₂) in acetic acid dropwise at 0°C. Stir for 2 hours.

  • Causality: Bromination at the C3 position activates the alpha-carbon, transforming it into an electrophilic center primed for nucleophilic attack in the subsequent amination step.

  • Validation Check: LC-MS must show the isotopic signature of a monobrominated species ([M+H]⁺ at m/z 268/270).

Step 2: Amination with Aniline
  • Procedure: Treat the 1-benzyl-3-bromo-4-piperidone intermediate with an excess of aniline in ethanol, utilizing triethylamine as an acid scavenger. Reflux for 4 hours.

  • Causality: Aniline acts as a nucleophile, displacing the bromide to form 1-benzyl-3-(phenylamino)-4-piperidone. The N-phenyl group is now locked in place, establishing the N1 substituent of the final imidazole ring.

  • Validation Check: ¹H NMR (CDCl₃) should confirm the disappearance of the alpha-bromo proton and the appearance of a multiplet corresponding to the 5 aromatic protons of the newly introduced phenyl ring.

Step 3: Imidazole Ring Cyclization
  • Procedure: Combine the aminated intermediate with formamidine acetate in a high-boiling solvent (e.g., n-butanol). Heat to 120°C for 12 hours.

  • Causality: Formamidine acetate is chosen over formamide because it acts as a highly reactive bi-nucleophile/electrophile. It provides the crucial C2 carbon and the N3 nitrogen, condensing with the ketone and the secondary amine to close the imidazole ring under conditions mild enough to prevent the degradation of the piperidine ring.

  • Validation Check: LC-MS should show an [M+H]⁺ peak at m/z 290. TLC should indicate the complete consumption of the starting material.

Step 4: Selective Debenzylation
  • Procedure: Dissolve the 5-benzyl-1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in methanol. Add 10% Pd/C and a catalytic amount of concentrated HCl. Stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Causality: The Pd/C catalyst selectively cleaves the benzyl protecting group at N5. The addition of HCl is a critical choice; it protonates the basic imidazopyridine nitrogens, preventing them from coordinating with and poisoning the palladium catalyst. This leaves the aromatic imidazole and phenyl rings intact.

  • Validation Check: Final HRMS must yield an exact mass of 199.1109 Da. ¹³C NMR will confirm the loss of the benzyl methylene and aromatic carbons.

Synthesis_Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

Pharmacological Applications and Receptor Binding

The 1-phenyl-tetrahydroimidazo[4,5-c]pyridine scaffold is not just a chemical curiosity; it is the structural backbone of several highly potent, selective GPCR antagonists.

Angiotensin II Type 2 (AT2) Receptor Antagonists

The scaffold gained early prominence in the development of non-peptide AT2 receptor antagonists, most notably PD123319 and its analogs [2]. By functionalizing the C6 position with a carboxylic acid and the N5 position with a diphenylacetyl group, researchers achieved nanomolar affinity for the AT2 receptor.

  • Mechanistic Causality: The scaffold mimics the C-terminal conformation of the endogenous Angiotensin II peptide. The rigid bicyclic core correctly spaces the N5-acyl group and the C6-carboxylate, allowing them to interact with the AT2 receptor's binding pocket without triggering the AT1 receptor, thereby providing targeted vasodilation and neuropathic pain relief.

CCR5 Antagonists for HIV Treatment

More recently, imidazopiperidine derivatives have been heavily utilized in the design of CCR5 antagonists (e.g., PF-232798) to block HIV entry into host macrophages and T-cells [3].

  • Mechanistic Causality: In these molecules, the basic N5 nitrogen of the tetrahydropyridine ring is essential. At physiological pH, it becomes protonated and forms a critical salt bridge with a highly conserved glutamic acid or aspartate residue (e.g., Asp3.32) deep within the transmembrane helices of the CCR5 receptor. Simultaneously, the N1-phenyl group anchors the molecule in an adjacent hydrophobic pocket, blocking the binding of the viral gp120 protein.

GPCR_Binding cluster_GPCR GPCR Target Ligand 1-Phenyl-THIP Derivative Interaction1 Salt Bridge (Asp/Glu Residues) Ligand->Interaction1 Interaction2 Hydrophobic Pocket (Phe/Trp Residues) Ligand->Interaction2 AT2 AT2 Receptor (Vasodilation/Pain Relief) CCR5 CCR5 Receptor (HIV Entry Inhibition) Interaction1->AT2 Interaction1->CCR5 Interaction2->AT2 Interaction2->CCR5

Logical relationship of target binding and downstream pharmacological effects.

Conclusion

The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine molecule is a masterclass in fragment-based drug design. With a molecular weight of just 199.25 g/mol , it provides a rigid, stereochemically definable core that can be easily synthesized and functionalized. By understanding the causality behind its chemical reactivity and its 3D spatial interactions with GPCR targets, drug development professionals can continue to leverage this privileged scaffold to unlock new therapeutic avenues.

References
  • Title: PubChem Compound Summary for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: An Imidazopiperidine Series of CCR5 Antagonists for the Treatment of HIV: The Discovery of N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Derivatives: Mechanisms of Action and Therapeutic Applications

Executive Summary: The Bioisosteric Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that offer exceptional versatility. The 1-phenyl-1H,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that offer exceptional versatility. The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (often referred to as 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) moiety is a prime example of such a privileged pharmacophore.

Structurally, this fused bicyclic system acts as a conformationally restricted analog of histamine and a bioisostere to the purine nucleus. By tethering the ethylamine side chain of histamine into a piperidine ring, we drastically reduce the conformational entropy of the molecule. The addition of the 1-phenyl group provides a critical lipophilic anchor, allowing the scaffold to selectively engage deep hydrophobic pockets across diverse macromolecular targets. This structural tuning has positioned imidazo[4,5-c]pyridine derivatives at the forefront of research in anti-virulence bacteriology, immuno-oncology, and targeted cancer therapies ().

Mechanism I: Pathogen Attenuation via Glutaminyl Cyclase (PgQC) Inhibition

The traditional bactericidal approach is failing due to rising antimicrobial resistance. A paradigm shift involves targeting bacterial virulence factors without affecting cell viability. In the keystone periodontal pathogen Porphyromonas gingivalis, the enzyme Glutaminyl Cyclase (PgQC) is responsible for the N-terminal cyclization of glutamine into pyroglutamate—a critical step for the maturation of tissue-destroying gingipains.

Tetrahydroimidazo[4,5-c]pyridine derivatives act as potent, competitive inhibitors of PgQC. The imidazole nitrogen coordinates with the active-site metal ion, while the 1-phenyl (or extended N-benzyl) substitution perfectly occupies the lipophilic rim at the entrance of the PgQC active site, preventing substrate entry ().

G A 1-Phenyl-Imidazo[4,5-c]pyridine Derivative B Bacterial Glutaminyl Cyclase (PgQC) A->B Competitive Inhibition (Ki ~ 14-84 nM) C N-terminal Glutamine Cyclization B->C Catalyzes E Pathogen Attenuation (Microbiome Preserved) B->E When Inhibited D Gingipain Maturation (Virulence) C->D Promotes

Figure 1: Mechanism of PgQC inhibition leading to pathogen attenuation without bactericidal pressure.

Self-Validating Protocol: Fluorometric PgQC Inhibition Assay

To accurately measure PgQC inhibition, we utilize a coupled fluorometric assay. Because PgQC does not produce a directly measurable signal, we use a secondary coupling enzyme. Causality: The assay must self-validate to ensure the test compound is inhibiting PgQC, not the secondary coupling enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Reconstitute recombinant PgQC (5 nM final) and the coupling enzyme, pyroglutamyl aminopeptidase (2 U/mL).

  • Equilibration: In a 96-well black microplate, incubate 10 µL of PgQC with 10 µL of the imidazo[4,5-c]pyridine derivative (serial dilutions: 10 µM to 0.1 nM) for 15 minutes at 30°C.

  • Coupling System Addition: Add 10 µL of the pyroglutamyl aminopeptidase to all wells.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate H-Gln-AMC (50 µM final). PgQC converts H-Gln-AMC to pGlu-AMC, which the aminopeptidase then cleaves to release free AMC (fluorophore).

  • Kinetic Readout: Monitor fluorescence continuously (λex = 380 nm, λem = 460 nm) for 30 minutes to calculate the initial velocity ( V0​ ) and derive the Ki​ .

  • Self-Validation (Counter-Screen): To rule out false positives, run a parallel plate replacing PgQC and H-Gln-AMC with pre-synthesized pGlu-AMC . If fluorescence drops in this plate, the compound is non-specifically inhibiting the coupling enzyme. Only compounds that show inhibition in the primary screen but no inhibition in the counter-screen are validated PgQC inhibitors.

Mechanism II: Oncogenic c-MYC Suppression & Autophagy

The c-MYC transcription factor is a notoriously "undruggable" target due to its lack of deep binding pockets. However, hybrid molecules combining the tetrahydroimidazo[4,5-c]pyridine core with an oxadiazole moiety (e.g., ZINC15675948) have shown profound ability to disrupt the c-MYC/MAX heterodimer. The rigid imidazopyridine core acts as a wedge, while the phenyl/aryl groups intercalate into the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of c-MYC. This disruption downregulates anti-apoptotic proteins (MCL-1) and triggers Beclin-1/p62-mediated autophagic cell death ().

G2 A Imidazo-Oxadiazole Hybrid B c-MYC / MAX Complex Disruption A->B Intercalates bHLH-LZ C MCL-1 Downregulation (Apoptosis) B->C Transcriptional Repression D Beclin-1 Recruitment & p62 Degradation B->D Autophagic Stress E Self-Validating Readout: Resazurin & Western Blot C->E Validates Apoptosis D->E Validates Autophagy

Figure 2: c-MYC inhibition workflow validating apoptosis and autophagy induction.

Self-Validating Protocol: Autophagic Flux & c-MYC Viability Assay

Causality: Cell death can occur via non-specific toxicity. To prove that the imidazo[4,5-c]pyridine derivative specifically induces death via autophagy, we must employ an autophagic flux inhibitor rescue system.

Step-by-Step Methodology:

  • Cell Seeding: Seed CCRF-CEM leukemia cells at 1×104 cells/well in a 96-well plate.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat half the wells with 10 µM Chloroquine (an autophagy inhibitor that blocks lysosomal fusion) for 2 hours.

  • Compound Exposure: Treat all wells with the imidazo[4,5-c]pyridine derivative at the predetermined IC50​ concentration for 72 hours.

  • Phenotypic Readout: Add 20 µL of resazurin (0.15 mg/mL) and incubate for 4 hours. Measure fluorescence (λex = 544 nm, λem = 590 nm). Validation: If Chloroquine pre-treatment significantly rescues cell viability compared to the compound-only wells, autophagic cell death is confirmed.

  • Molecular Readout (Western Blot): Lyse a parallel batch of treated cells using RIPA buffer. Run lysates on SDS-PAGE, transfer to PVDF, and probe for c-MYC, MCL-1, Beclin-1, and p62. A true hit will show decreased c-MYC and p62, with elevated Beclin-1.

Mechanism III: Immune Checkpoint Modulation (PD-1/PD-L1 Axis)

Beyond direct tumor targeting, tetrahydro-imidazo[4,5-c]pyridine derivatives function as potent small-molecule immunomodulators. Unlike monoclonal antibodies, these small molecules penetrate the tumor microenvironment effectively. They bind to the PD-L1 dimer interface, inducing PD-L1 internalization. This prevents PD-L1 from binding to PD-1 on T-cells, thereby halting the recruitment of SHP-1/SHP-2 phosphatases. The ultimate causality is the restoration of Syk and Lck kinase phosphorylation, re-activating the T-cell receptor (TCR) signaling cascade to attack the tumor ().

G3 A Imidazo[4,5-c]pyridine Derivative B PD-1 / PD-L1 Axis A->B Steric Blockade D TCR Signaling (Syk/Lck) A->D Restores Kinase Activity C SHP-1 / SHP-2 Recruitment B->C Normally Promotes C->D Normally Inhibits E T-Cell Activation D->E Drives Immunity

Figure 3: Disruption of the PD-1/PD-L1 immune checkpoint axis restoring T-cell signaling.

Quantitative Pharmacodynamics

The structural rigidity and tunable lipophilicity of the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core allow for extraordinary potency across different targets. The table below summarizes the quantitative efficacy of key derivatives.

Target PathwayRepresentative DerivativeBinding Affinity / PotencyPrimary Mechanism of ActionReference
PgQC (Bacterial Virulence) Compound 8t (N-benzyl substituted) Ki​=0.084μM Competitive active site inhibition
PgQC (Bacterial Virulence) Compound S-0636 (Guanidinium modified) Ki​=0.014μM Competitive active site inhibition
c-MYC (Oncology) ZINC15675948 (Oxadiazole hybrid) IC50​=0.008μM c-MYC/MAX complex disruption
PD-L1 (Immuno-oncology) Tetrahydro-imidazo[4,5-c]pyridine coreNanomolar rangePD-L1 dimerization / TCR restoration

Conclusion

The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold is a masterclass in bioisosteric design. By restricting the conformational freedom of a histamine-like core and introducing a bulky, lipophilic 1-phenyl directing group, researchers can reliably target traditionally challenging biological interfaces. Whether acting as a competitive inhibitor in the active site of bacterial PgQC, intercalating into the bHLH-LZ domain of c-MYC, or sterically blocking the PD-L1 dimer interface, this scaffold provides a highly tunable foundation for next-generation therapeutics.

References

  • Krause, M., & Chojnacki, J. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. Available at:[Link]

  • Schilling, S., et al. (2021). "Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase." Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Gansauge, M., et al. (2023). "Novel small molecule targeting PgQC reduces Porphyromonas gingivalis virulence." Frontiers in Cellular and Infection Microbiology, 13. Available at:[Link]

  • Saeed, M. E. M., et al. (2023). "Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells." Cancers, 15(15), 3807. Available at:[Link]

  • Chen, Y., et al. (2019). "Tetrahydro-imidazo[4,5-c]pyridine derivatives as pd-l1 immunomodulators." WIPO Patent Application WO2019217821A1.
Foundational

An In-Depth Technical Guide on the Toxicological Evaluation of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the toxicity profile and determining the median lethal dose (LD50) of the nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the toxicity profile and determining the median lethal dose (LD50) of the novel compound 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. While specific toxicological data for this exact molecule is not extensively available in the public domain, this document synthesizes the known information for the broader class of imidazopyridines and outlines the state-of-the-art methodologies required for a thorough toxicological evaluation. This guide is intended to equip researchers and drug development professionals with the necessary protocols and rationale to conduct a scientifically rigorous assessment of this and similar novel chemical entities.

Introduction: The Imidazopyridine Scaffold

The imidazopyridine core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of imidazopyridine have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and sedative-hypnotic agents.[1][3][4][5][6] The structural similarity of the imidazopyridine ring system to naturally occurring purines allows these compounds to interact with various enzymes and receptors, leading to their diverse pharmacological effects.[1][2]

The subject of this guide, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS Number: 87673-89-0), is a specific derivative within this class.[7] While detailed studies on its biological activity and toxicity are limited, preliminary hazard classifications indicate potential for skin irritation (H315), serious eye damage (H318), and specific target organ toxicity with a single exposure (H336).[7] A thorough toxicological assessment is therefore imperative for any further development of this compound.

Pre-Clinical Toxicological Assessment: A Methodological Blueprint

Given the novelty of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a multi-tiered approach to toxicological evaluation is warranted. This involves a combination of in vitro and in vivo studies designed to identify potential hazards, establish a dose-response relationship, and determine a preliminary safety profile.

In Vitro Cytotoxicity Assays

The initial step in assessing the toxicity of a novel compound is to determine its effect on cell viability in vitro. These assays are rapid, cost-effective, and provide a preliminary indication of the compound's cytotoxic potential.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Step-by-Step Methodology:

  • Cell Culture: Human cell lines relevant to the potential therapeutic target or common toxicity pathways (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are cultured in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the media is removed, and a solution of MTT in serum-free media is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is then determined by plotting a dose-response curve.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HepG224Data to be determined
48Data to be determined
HEK29324Data to be determined
48Data to be determined

Causality Behind Experimental Choices: The selection of multiple cell lines and incubation times provides a more comprehensive understanding of the compound's cytotoxic effects. A significant difference in IC50 values between cell lines may suggest a cell-type-specific toxicity.

Diagram of the In Vitro Cytotoxicity Workflow:

In_Vitro_Cytotoxicity_Workflow A Cell Culture (e.g., HepG2, HEK293) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, 72h) C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Acute Oral Toxicity and LD50 Determination

Following in vitro assessment, in vivo studies are necessary to understand the systemic toxicity of the compound. The acute oral toxicity study provides information on the adverse effects that occur shortly after a single oral administration of the substance.[11][12] The primary endpoint of this study is the determination of the LD50, the statistically estimated dose of a substance that is expected to be lethal to 50% of a tested population.

Experimental Protocol: Up-and-Down Procedure (OECD Test Guideline 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to obtain a statistically robust estimate of the LD50.[13][14]

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (typically female rats, as they are often more sensitive) are selected and acclimatized to the laboratory conditions for at least 5 days.

  • Dose Range Finding (Sighting Study): A preliminary study may be conducted with a few animals to identify a dose that causes evident toxicity but not mortality, to inform the starting dose for the main study.

  • Main Study (Sequential Dosing):

    • A single animal is dosed with the starting dose.

    • The animal is observed for signs of toxicity and mortality for at least 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential process continues until a stopping criterion is met (e.g., a specified number of reversals in outcome have occurred).

  • Observation Period: All animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

  • LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Data Presentation:

Animal IDDose (mg/kg)Outcome (48h)Clinical Signs of Toxicity14-Day SurvivalGross Necropsy Findings
1Starting DoseSurvival/DeathObservationsYes/NoObservations
2Next DoseSurvival/DeathObservationsYes/NoObservations
..................

Estimated LD50 (mg/kg): Calculated Value 95% Confidence Interval: (Lower Bound - Upper Bound)

Causality Behind Experimental Choices: The UDP is selected for its ethical advantage of minimizing animal use while providing a statistically valid LD50 estimate. The 14-day observation period allows for the detection of delayed toxicity.

Diagram of the Up-and-Down Procedure (UDP) Workflow:

UDP_Workflow cluster_0 Sequential Dosing cluster_1 Observation and Analysis A Dose Animal 1 (Starting Dose) B Observe for 48h A->B C Survival? B->C D Dose Next Animal (Higher Dose) C->D Yes E Dose Next Animal (Lower Dose) C->E No D->B E->B F 14-Day Observation (All Animals) G Gross Necropsy F->G H LD50 Calculation (Maximum Likelihood Method) G->H

Caption: Workflow for LD50 determination using the OECD 425 Up-and-Down Procedure.

Discussion and Interpretation

The toxicological profile of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine will be built upon the data generated from the aforementioned studies.

  • In Vitro Cytotoxicity: The IC50 values will provide a quantitative measure of the compound's potency in causing cell death. A low IC50 value (e.g., in the sub-micromolar range) would suggest significant cytotoxic potential and would necessitate careful dose selection for in vivo studies.

  • In Vivo Acute Toxicity: The LD50 value will classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. This classification is crucial for hazard communication and risk assessment. The clinical signs of toxicity observed during the in vivo study will provide valuable information on the potential target organs and the nature of the toxic effects. Gross necropsy findings can further corroborate these observations.

It is important to consider the broader context of the imidazopyridine class. For instance, some imidazopyridine derivatives are known to interact with GABA-A receptors, which could lead to central nervous system effects.[1] Others have shown inhibitory activity against various kinases, which could translate to both therapeutic efficacy and off-target toxicities.[1] Therefore, any observed neurotoxicity or other specific organ effects should be interpreted in light of the potential mechanisms of action for this chemical class.

Conclusion

The toxicological evaluation of a novel compound such as 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a critical step in its development pathway. While specific data for this molecule is currently sparse, a systematic approach employing validated in vitro and in vivo methodologies will provide the necessary information to characterize its toxicity profile and determine its LD50. The protocols and rationale outlined in this guide offer a robust framework for researchers to conduct a thorough and scientifically sound toxicological assessment, ensuring a comprehensive understanding of the compound's safety profile before proceeding to further pre-clinical or clinical development.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Mor. J. Chem..
  • Imidazo(4,5-b)pyridine. PubChem.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. NextSDS.
  • 1-phenyl-1H-imidazo[4,5-c]pyridine — Chemical Substance Inform
  • 2-Phenylimidazo(1,2-a)pyridine. PubChem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • 2-Phenylimidazole. PubChem.
  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones.
  • 4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • OECD Test Guideline 425.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Pyridines and Imidazaopyridines With Medicinal Significance.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • Zolpidem. Wikipedia.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC.
  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem.
  • 1-Phenylimidazole. PubChem.
  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. PMC.
  • OECD Guideline for the Testing of Chemicals 420. OECD.
  • OECD Test Guideline 402: Acute Dermal Toxicity. Umwelt-online.de.
  • OECD guidelines for acute oral toxicity studies: an overview. ijrap.net.

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Exploratory

A Technical Guide to the Structural Elucidation of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

A Senior Application Scientist's Perspective on Synthesis, Crystallization, and 3D Structural Analysis Abstract The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, analogous t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Crystallization, and 3D Structural Analysis

Abstract

The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, analogous to endogenous purines, and serves as a core component in a variety of pharmacologically active agents. This technical guide addresses the structural characterization of a specific derivative, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. While, as of the time of this writing, no public crystallographic data for this specific saturated derivative is available, this document provides a comprehensive framework for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Drawing upon established methodologies for related imidazopyridine systems, this guide offers field-proven insights and detailed protocols to enable researchers in drug development to pursue its empirical 3D structure determination. To illustrate the expected outcomes and analytical depth, a detailed examination of a closely related, published crystal structure is included.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The fusion of imidazole and pyridine rings creates a class of compounds known as imidazopyridines, which exhibit a wide spectrum of biological activities. These compounds are structurally analogous to purines, allowing them to interact with a variety of biological targets. The imidazo[4,5-c]pyridine isomer, in particular, has been a focus of research in drug discovery. Derivatives of this scaffold have been investigated for their potential as antiviral, anti-inflammatory, and anti-cancer agents, as well as their role as kinase inhibitors.[1][2] The specific substitution of a phenyl group at the 1-position and the saturation of the pyridine ring in 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine introduce conformational flexibility, which can significantly influence its binding affinity and selectivity for target proteins. A definitive understanding of its three-dimensional structure is therefore crucial for elucidating its structure-activity relationship (SAR) and for guiding the rational design of next-generation therapeutics.

Synthetic Pathways to the Imidazo[4,5-c]pyridine Scaffold

The synthesis of the imidazo[4,5-c]pyridine core typically involves the cyclization of a suitably substituted diaminopyridine with a carboxylic acid derivative or an aldehyde.[3] For the target molecule, a plausible synthetic route would commence with the condensation of 3,4-diaminopyridine with benzaldehyde, followed by a reduction of the pyridine ring.

Illustrative Synthetic Protocol

The following is a generalized, two-step protocol for the synthesis of the aromatic precursor, which can then be subjected to reduction.

Step 1: Synthesis of 1-phenyl-1H-imidazo[4,5-c]pyridine

  • Reactant Preparation: To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the sodium bisulfite adduct of benzaldehyde (1.1 eq).

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]

Step 2: Reduction of the Pyridine Ring

  • Catalytic Hydrogenation: The aromatic 1-phenyl-1H-imidazo[4,5-c]pyridine can be dissolved in a solvent such as methanol or ethanol.

  • Catalyst and Reaction Conditions: A hydrogenation catalyst, for instance, Palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature.

  • Isolation: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the target compound, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

The Path to a 3D Structure: A Proposed Experimental Workflow

Obtaining a high-resolution 3D structure of the title compound relies on successful crystallization followed by single-crystal X-ray diffraction. The following workflow outlines the critical steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Target Compound purification High Purity Purification (>98%) synthesis->purification Chromatography/ Recrystallization screening Crystallization Screening (Vapor Diffusion, Evaporation) purification->screening optimization Optimization of Crystal Growth screening->optimization Hit Identification data_collection Data Collection (Synchrotron/In-house) optimization->data_collection Single Crystal Selection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Indexing & Integration refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Phase Determination validation Validation & Deposition (CCDC/COD) refinement->validation Model Building

Caption: Proposed experimental workflow for the 3D structure determination of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Detailed Crystallization Protocol

The critical step of obtaining diffraction-quality single crystals requires a systematic approach.

  • Purity is Paramount: The synthesized compound must be of high purity (>98%), as impurities can inhibit nucleation and crystal growth.

  • Solvent Screening: A broad range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant. This is a highly controlled method for inducing crystallization.

    • Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is poorly soluble is slowly introduced into a solution of the compound.

Analysis of a Related Structure: 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine

To provide a tangible example of the data that would be obtained from a successful crystallographic study, we will examine the structure of a related compound, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, for which crystallographic data has been published.

Tabulated Crystallographic Data
ParameterValue
Chemical FormulaC15H10BrN5O2
Formula Weight388.18
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.013(3)
b (Å)9.883(2)
c (Å)13.155(3)
β (°)99.49(3)
Volume (ų)1538.5(6)
Z4
Calculated Density (g/cm³)1.676
R-factor (%)4.9
CCDC Deposition Number2087998

Data sourced from a study on new imidazo[4,5-b]pyridine derivatives.

Key Structural Features and Intermolecular Interactions

The analysis of a crystal structure extends beyond the unit cell parameters to the detailed geometry of the molecule and its packing in the crystal lattice. For the example compound, key features would include the planarity of the imidazo[4,5-b]pyridine core and the dihedral angles between this core and the phenyl and nitro substituents.

Intermolecular interactions are critical for understanding the solid-state packing and can provide insights into potential interactions in a biological context.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_imidazole Imidazole Ring B_pyridine Pyridine Ring A_imidazole->B_pyridine C-H···N Hydrogen Bond A_pyridine Pyridine Ring B_phenyl Phenyl Ring A_pyridine->B_phenyl π-π Stacking A_phenyl Phenyl Ring B_imidazole Imidazole Ring

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Foundational

Metabolic stability of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in liver microsomes

Unlocking the Pharmacokinetics of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Technical Guide to Liver Microsomal Stability Executive Summary The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacokinetics of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Technical Guide to Liver Microsomal Stability

Executive Summary

The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold is a highly versatile, rigidified bicyclic pharmacophore utilized in the development of potent angiotensin II receptor antagonists[1], stable colchicine-binding site tubulin inhibitors[2], and novel lifespan-extending agents[3]. However, the presence of a basic secondary amine and an unsubstituted phenyl ring introduces specific metabolic liabilities. Understanding and quantifying the metabolic stability of this scaffold in human liver microsomes (HLM) is a critical step in early drug discovery to predict in vivo intrinsic clearance, biological half-life, and optimal dosing regimens[4].

This whitepaper provides an in-depth mechanistic analysis of the scaffold's metabolic vulnerabilities, establishes a self-validating in vitro microsomal stability protocol, and outlines strategic structural optimizations to enhance pharmacokinetic viability.

Structural Anatomy and Metabolic Liabilities

To predict how a molecule will behave in the hepatic environment, we must first deconstruct its structural anatomy. The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine molecule consists of three distinct micro-environments, each interacting differently with Phase I metabolizing enzymes:

  • The Tetrahydropyridine Ring (Positions 4, 5, 6, 7): The fully saturated six-membered ring contains a secondary aliphatic amine at the N5 position. This nitrogen is highly basic and electron-rich, making it a prime target for Flavin-containing monooxygenases (FMOs) leading to N-oxidation, and Cytochrome P450 (CYP450) enzymes leading to α -carbon oxidation. α -oxidation typically results in an unstable carbinolamine intermediate that collapses into a ring-opened aldehyde or a cyclic lactam.

  • The Pendant Phenyl Ring (Position 1): The unsubstituted phenyl ring attached to the imidazole nitrogen is highly lipophilic. Aromatic hydroxylation, primarily mediated by CYP3A4 and CYP2D6, is a dominant metabolic route, typically occurring at the sterically accessible para or ortho positions[5].

  • The Imidazole Core: While generally more metabolically resilient than the saturated piperidine ring, the electron-rich nature of the imidazole can occasionally serve as a site for Phase II N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) if Phase I routes are blocked.

MetabolicPathways Parent 1-phenyl-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine Sub1 Phenyl Ring (C-Hydroxylation) Parent->Sub1 CYP3A4/2D6 Sub2 Tetrahydropyridine N5 (N-Oxidation / a-Oxidation) Parent->Sub2 CYP/FMO Sub3 Imidazole Core (Phase II Conjugation) Parent->Sub3 UGTs Met1 p-Hydroxyphenyl Metabolite Sub1->Met1 Met2 Lactam / Ring-Opened Metabolite Sub2->Met2 Met3 N-Glucuronide Conjugate Sub3->Met3

Fig 1: Primary metabolic liabilities and predicted biotransformation pathways.

In Vitro Liver Microsome Assay: A Self-Validating Protocol

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, highly enriched in CYP450 and FMO enzymes. To ensure absolute data integrity, the assay must be designed as a self-validating system . This means the protocol inherently proves its own accuracy through strategic controls, isolating CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a suspension of Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer. Causality: A pH of 7.4 is strictly maintained to mimic physiological conditions and preserve the tertiary structure of the membrane-bound CYP enzymes.

  • Compound Spiking: Add the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine test compound (final concentration: 1 µM). Keep the organic solvent (e.g., DMSO) concentration below 0.1% (v/v). Causality: Higher DMSO concentrations act as direct competitive inhibitors of CYP3A4, artificially inflating the apparent stability of the compound.

  • Equilibration & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to a final concentration of 1 mM. Causality: NADPH is the mandatory electron donor. Without it, the CYP450 catalytic cycle cannot proceed. A parallel control without NADPH is run simultaneously to rule out non-CYP-mediated degradation (e.g., hydrolysis).

  • Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, 45, and 60 minutes.

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, stopping the reaction at the exact time point, while simultaneously extracting the small-molecule analyte for mass spectrometry.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

AssayWorkflow N1 1. Matrix Prep HLM + Buffer N2 2. Equilibration 37°C, 5 min N1->N2 N3 3. Initiation Add 1mM NADPH N2->N3 N4 4. Sampling 0-60 min N3->N4 N5 5. Quenching Cold ACN + IS N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Fig 2: Self-validating microsomal stability assay workflow.

Data Interpretation & Quantitative Profiling

The raw LC-MS/MS peak area ratios (Analyte/Internal Standard) are plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​ ).

Table 1: Representative Metabolic Stability Data in Human Liver Microsomes

Compound / ControlAssay Condition t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)Classification
1-phenyl-THIP (Test) + NADPH18.574.910.5%High Clearance
1-phenyl-THIP (Test) - NADPH>120<5.098.1%Stable (CYP-dependent)
Verapamil + NADPH8.2169.0<1.0%Assay Validated (High)
Warfarin + NADPH>120<5.099.0%Assay Validated (Low)

Note: The rapid degradation in the +NADPH arm, contrasted with near-total stability in the -NADPH arm, confirms that the clearance of the imidazo[4,5-c]pyridine scaffold is entirely driven by oxidative Phase I metabolism rather than chemical instability.

Strategic Structural Optimization

If the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold exhibits high intrinsic clearance ( CLint​>50 µL/min/mg), structural interventions are required to advance the molecule into in vivo studies. Based on the established liabilities, medicinal chemists should employ the following strategies:

  • N-Acylation or Sulfonylation: Converting the secondary amine at N5 into an amide, urea, or sulfonamide drastically reduces the electron density of the nitrogen. This eliminates basicity and completely blocks FMO-mediated N-oxidation and CYP-mediated α -carbon oxidation. This strategy was successfully utilized in the development of AT1/AT2 receptor antagonists, yielding subnanomolar potency and high metabolic stability[1].

  • Phenyl Ring Fluorination: The introduction of a fluorine atom at the para or ortho positions of the pendant phenyl ring acts as a metabolic block. Fluorine is a bioisostere of hydrogen; its high electronegativity and strong C-F bond prevent CYP450 enzymes from inserting an oxygen atom, effectively shutting down aromatic hydroxylation without significantly altering the molecule's steric bulk[4].

  • Deuteration: If the α -carbons adjacent to the N5 nitrogen are the primary sites of metabolism, replacing specific hydrogen atoms with deuterium can leverage the kinetic isotope effect. The stronger C-D bond slows down the rate-limiting step of CYP450 oxidation, effectively increasing the biological half-life[4].

References

  • Mederski, W. W. K. R., et al. (1997). Novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines. Potent angiotensin II receptor antagonists with high affinity for both the AT1 and AT2 subtypes. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2014). Design, synthesis, and biological evaluation of stable colchicine binding site tubulin inhibitors as potential anticancer agents.
  • RSC Publishing. (2025).
  • ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Application Note: Synthesis and Validation Protocol for 1-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Target Molecule: 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) Application Context: Preclin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 1-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Target Molecule: 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) Application Context: Preclinical Drug Discovery & Scaffold Development

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as JAK inhibitors for inflammatory diseases) [2] and centrally acting receptor ligands. The target compound, 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) [1], serves as a critical building block for elaborating complex therapeutic agents.

This application note details a robust, four-step synthetic protocol designed for researchers and drug development professionals. The methodology emphasizes a self-validating analytical workflow and mechanistic causality, ensuring high fidelity and reproducibility in professional laboratory settings.

Mechanistic Rationale & Retrosynthetic Strategy

To synthesize the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core with regioselective N1-phenylation, a de novo construction of the imidazole ring onto a pre-existing piperidine framework is the most reliable approach.

  • Core Selection: We utilize 1-benzyl-4-piperidone as the foundational starting material. The benzyl group acts as a robust protecting group for the secondary amine, preventing unwanted side reactions during the harsh electrophilic cyclization steps.

  • Regiocontrol: Direct α-bromination of the piperidone provides the necessary electrophilic center for amination. Subsequent reaction with aniline introduces the N1-phenyl substituent with absolute regiocontrol, avoiding the isomeric mixtures often seen in direct N-arylation of unprotected imidazoles.

  • Cyclization: The imidazole ring is closed using triethyl orthoformate, which acts as a one-carbon synthon (C2 of the imidazole).

  • Deprotection: Finally, palladium-catalyzed hydrogenolysis cleanly removes the benzyl protecting group to yield the target secondary amine.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Benzyl-4-piperidone Step1 Step 1: α-Bromination (Br2, HBr/AcOH) SM->Step1 Int1 3-Bromo-1-benzyl-4-piperidone Step1->Int1 Step2 Step 2: Amination (Aniline, DIPEA) Int1->Step2 Int2 3-(Phenylamino)-1-benzyl -4-piperidone Step2->Int2 Step3 Step 3: Cyclization (HC(OEt)3, p-TsOH) Int2->Step3 Int3 5-Benzyl-1-phenyl-4,5,6,7- tetrahydro-1H-imidazo[4,5-c]pyridine Step3->Int3 Step4 Step 4: Hydrogenolysis (H2, Pd/C, MeOH) Int3->Step4 Target 1-Phenyl-4,5,6,7-tetrahydro -1H-imidazo[4,5-c]pyridine Step4->Target

Four-step synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

Reagent & Condition Matrix

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 α-BrominationBr₂, 33% HBr in AcOH0 to 25475-80%
2 AminationAniline, DIPEA, THF65 (Reflux)1265-70%
3 CyclizationTriethyl orthoformate, p-TsOH120680-85%
4 DeprotectionH₂ (1 atm), 10% Pd/C, MeOH2516>90%

Step-by-Step Experimental Protocol

Note: This protocol is intended strictly for professional laboratory environments. The target compound is classified as a skin/eye irritant (H315, H318) and a specific target organ toxicity hazard (H336)[1]. Standard PPE and fume hood usage are mandatory.

Step 1: Synthesis of 3-Bromo-1-benzyl-4-piperidone

  • Preparation: Dissolve 1-benzyl-4-piperidone (1.0 eq) in 33% HBr in acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Causality: The acidic medium ensures the formation of the enol tautomer, which is required for electrophilic bromination.

  • Addition: Cool the reaction vessel to 0 °C. Add liquid bromine (1.05 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into ice-cold diethyl ether to precipitate the hydrobromide salt. Filter and wash with cold ether to isolate the intermediate.

Step 2: Synthesis of 3-(Phenylamino)-1-benzyl-4-piperidone

  • Preparation: Suspend the intermediate from Step 1 in anhydrous tetrahydrofuran (THF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrobromide salt and act as an acid scavenger.

  • Addition: Add aniline (1.2 eq). Causality: Aniline acts as the nucleophile, displacing the α-bromide via an SN2 mechanism to establish the N1-phenyl linkage.

  • Reaction: Reflux the mixture at 65 °C for 12 hours.

  • Workup: Concentrate under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: Synthesis of 5-Benzyl-1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

  • Preparation: Dissolve the purified product from Step 2 in neat triethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to 120 °C for 6 hours. Causality: Triethyl orthoformate condenses with the secondary aniline and the adjacent ketone (via its imine/enamine tautomer) to construct the substituted imidazole ring.

  • Workup: Remove excess triethyl orthoformate in vacuo. Neutralize the residue with saturated NaHCO₃ and extract with dichloromethane (DCM). Purify via flash chromatography.

Step 4: Hydrogenolysis (Deprotection)

  • Preparation: Dissolve the cyclized intermediate in MS-grade methanol. Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Reaction: Purge the flask with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 16 hours. Causality: Pd-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond without reducing the aromatic imidazole or phenyl rings.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the final target, 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

Analytical Validation & Self-Validating System

To ensure the trustworthiness of the protocol, the final product must be validated against predicted analytical markers [3]:

  • LC-MS (ESI+): The theoretical monoisotopic mass of the compound (C₁₂H₁₃N₃) is 199.11 Da [3]. The mass spectrometer should display a dominant [M+H]⁺ adduct peak at m/z 200.11 [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation of Deprotection: The disappearance of the benzylic singlet (~3.6 ppm) confirms successful debenzylation.

    • Validation of Core: The imidazole C2 proton should appear as a sharp singlet downfield (~7.8 ppm). The phenyl ring protons will present as a multiplet between 7.3–7.5 ppm. The piperidine aliphatic protons will appear as three distinct multiplets (two triplets and one singlet for the isolated methylene) between 2.8 and 4.0 ppm.

References

  • NextSDS Database.
  • Google Patents. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.
  • PubChemLite. 1-phenyl-1h,4h,5h,6h,7h-imidazo[4,5-c]pyridine (C12H13N3). Université du Luxembourg.
Application

Application Note: NMR Spectroscopy Characterization of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy The Analytical Challenge: Regiochemistry in Imidazopyridines Tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

The Analytical Challenge: Regiochemistry in Imidazopyridines

Tetrahydroimidazo[4,5-c]pyridines (often referred to as spinacine derivatives) are privileged pharmacophores in medicinal chemistry, frequently explored for their biological activities, including glutaminyl cyclase inhibition 1 and as histamine receptor ligands. Furthermore, imidazo[4,5-b] and[4,5-c]pyridine derivatives have shown significant therapeutic potential across various oncology and neurology targets 2.

During the synthesis of these scaffolds, the arylation or alkylation of the imidazole ring frequently yields a mixture of N1 and N3 regioisomers. Because these isomers possess nearly identical mass and similar polarity, mass spectrometry and standard chromatography are insufficient for definitive structural elucidation. Rigorous 2D NMR characterization is mandatory to prove the regiochemistry 3.

This application note provides a self-validating, step-by-step protocol for the complete NMR assignment of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (also known as 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine), detailing the causal logic behind experimental parameters and the specific HMBC/NOESY correlations required to differentiate the N1-phenyl isomer from the N3-phenyl isomer.

Experimental Design & Self-Validating Protocol

To ensure absolute confidence in the structural assignment, the analytical workflow must be treated as a self-validating system. Each step relies on the successful verification of the previous step.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 5-10 mg) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 Spin System ID (COSY & HSQC) N2->N3 N4 Skeleton Assembly (HMBC) N3->N4 N5 Regiochemical Proof (NOESY) N4->N5 N6 Final Structure (1-Phenyl Isomer) N5->N6

Fig 1. Sequential NMR workflow for the structural elucidation of imidazo[4,5-c]pyridines.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of DMSO- d6​ . Transfer to a high-precision 5 mm NMR tube.

  • Causality: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature slows down the chemical exchange of the secondary amine (N5-H), allowing it to be observed as a broad singlet rather than being lost to the baseline. It also prevents aggregation of rigid nitrogen heterocycles.

  • Validation Checkpoint 1: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort magnetic field homogeneity, ruining the resolution required for resolving the tight aliphatic multiplets of the tetrahydropyridine ring.

Step 2: 1D NMR Acquisition (1H and 13C)

  • Action: Acquire 1 H NMR (400 or 600 MHz, 16 scans, relaxation delay d1​ = 2s) and 13 C{ 1 H} NMR (100 or 150 MHz, 1024 scans, d1​ = 2s).

  • Causality: Carbon-13 NMR is historically critical for mapping the electronic distribution and protonation states in imidazo[4,5-c]pyridines 4. The d1​ of 2s ensures full relaxation of the aliphatic protons for accurate integration.

  • Validation Checkpoint 2: Check the full-width at half-maximum (FWHM) of the DMSO residual peak (δ 2.50). It must be < 1.0 Hz. If broader, re-shim the instrument before proceeding to 2D experiments.

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)

  • Action:

    • COSY & HSQC: Standard pulse sequences to map the isolated C6-C7 spin system.

    • HMBC: Optimize for long-range coupling constant nJCH​ = 8 Hz.

    • NOESY: Set the mixing time ( τm​ ) to 400 ms.

  • Causality: An HMBC optimized for 8 Hz perfectly captures the 2-bond and 3-bond couplings across the rigid imidazole-pyridine bridgeheads. A NOESY mixing time of 400 ms is the sweet spot for small molecules (~200 Da) to allow sufficient NOE build-up without succumbing to spin diffusion (which would create false-positive correlations).

  • Validation Checkpoint 3: Before running the 12-hour NOESY, verify that the 1 H SNR for the C7-H 2​ multiplet is > 100. NOE cross-peaks are typically only 1–5% of the diagonal intensity; insufficient SNR will bury the critical regiochemical proof in the noise floor.

Spectral Data Interpretation

The tetrahydropyridine ring contains three distinct methylene groups (C4, C6, C7). The chemical shifts are highly diagnostic of their local electronic environments.

Quantitative Data Summary

Table 1: Assigned NMR Data for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (DMSO- d6​ , 400 MHz)

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC ( 1 H 13 C)Key NOESY ( 1 H 1 H)
2 8.10s141.5C3a, C7aPh-H(ortho)
4 3.85s42.1C3a, C6, C7aN5-H
6 3.05t (5.5)42.8C4, C7, C7aC7-H 2​ , N5-H
7 2.65t (5.5)23.4C3a, C7a, C6Ph-H(ortho) , C6-H 2​
Ph-ipso --136.2--
Ph-ortho 7.45d (7.5)124.5C2, Ph-paraC7-H 2​ , C2-H
Ph-meta 7.55t (7.5)129.8Ph-ipsoPh-ortho
Ph-para 7.40t (7.5)127.3Ph-orthoPh-meta
N5-H 2.80br s--C4-H 2​ , C6-H 2​

Regiochemical Proof: The NOESY/HMBC Nexus

The most critical phase of this analysis is proving that the phenyl ring is attached to N1 rather than N3 . This is achieved through a logical nexus of HMBC and NOESY data.

Step A: Differentiating the Bridgehead Carbons (HMBC)

To use spatial proximity, we must first lock down the carbon skeleton.

  • The C6-H 2​ protons (δ 3.05) exhibit a 3-bond coupling ( 3JCH​ ) to C7a , but are 4 bonds away from C3a . Therefore, the C6-to-C3a cross-peak is strictly absent.

  • This definitively distinguishes the C7a resonance (δ 133.0) from the C3a resonance (δ 126.0).

Step B: The Spatial Proof (NOESY)

In the imidazo[4,5-c]pyridine core, N1 is adjacent to the C7a bridgehead, which is directly bonded to the C7 methylene group. Conversely, N3 is adjacent to the C3a bridgehead, which is bonded to the C4 methylene group.

  • If the molecule is the N1-phenyl isomer: The phenyl ortho-protons (δ 7.45) will be spatially constrained (< 5 Å) to both the imidazole C2-H (δ 8.10) and the C7-H 2​ protons (δ 2.65).

  • If the molecule is the N3-phenyl isomer: The phenyl ortho-protons would show NOE cross-peaks to the C2-H and the C4-H 2​ protons (δ 3.85).

Result: A strong NOESY cross-peak is observed between δ 7.45 (Ph-ortho) and δ 2.65 (C7-H 2​ ), with no correlation to δ 3.85 (C4-H 2​ ). This unequivocally proves the N1-phenyl regiochemistry.

Correlation_Logic cluster_0 Observed NMR Signals cluster_1 2D NMR Experiments H_Ph Phenyl Ortho-Protons (~7.45 ppm) NOESY NOESY Cross-Peak H_Ph->NOESY Spatial proximity H_C7 C7 Methylene Protons (~2.65 ppm) H_C7->NOESY Spatial proximity H_C4 C4 Methylene Protons (~3.85 ppm) HMBC HMBC Cross-Peak H_C4->HMBC 3-bond coupling Conclusion Confirmed Regioisomer: 1-Phenyl-imidazo[4,5-c]pyridine NOESY->Conclusion Proves N1 substitution

Fig 2. Logical deduction of regiochemistry using NOESY and HMBC correlations.

References

  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines Australian Journal of Chemistry URL
  • Regioselective N-alkylation of some 2-(Substituted Phenyl)
  • PMC (National Institutes of Health)
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines MDPI URL

Sources

Method

Application Note: Preparation and Validation of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Stock Solutions for In Vitro Assays

Introduction & Chemical Profiling The compound 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) is a fused bicyclic heterocycle belonging to the tetrahydroimidazo[4,5-c]pyridine family, often referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) is a fused bicyclic heterocycle belonging to the tetrahydroimidazo[4,5-c]pyridine family, often referred to in medicinal chemistry as a spinaceamine scaffold. This structural motif is highly valued in drug development, serving as a critical pharmacophore for Glutaminyl Cyclase (PgQC) inhibitors and Carbonic Anhydrase Activators (CAAs) .

Handling this compound requires a deep understanding of its physicochemical properties. The molecule features a basic secondary amine within the piperidine ring (pKa ~9.0–10.0) and an amphoteric imidazole ring (pKa ~6.5–7.5). While the protonatable nitrogen atoms suggest aqueous solubility, the hydrophobic 1-phenyl substituent drives micellar aggregation and precipitation in physiological buffers (pH 7.4). Therefore, precise stock solution preparation using an appropriate organic solvent is critical to ensure reproducible in vitro assay kinetics.

Rationale for Solvent Selection: The Causality of DMSO

For in vitro pharmacological profiling, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. The causality behind this selection lies in DMSO’s high dielectric constant and polar aprotic nature:

  • Complete Solvation: The sulfoxide oxygen forms strong dipole-dipole interactions with the polar heterocyclic core, while the methyl groups solvate the hydrophobic 1-phenyl ring, preventing crystalline lattice reformation.

  • Hydrolytic Stability: Utilizing anhydrous DMSO (≤0.005% water) prevents premature hydrolysis or oxidative degradation of the imidazole ring during long-term storage.

  • Expert Note: While novel zwitterionic liquids (ZILs) are emerging for highly sensitive metallo-drugs , anhydrous DMSO remains the gold standard for stable organic heterocycles like spinaceamine derivatives, provided the final assay concentration is strictly controlled.

Quantitative Data Summary

ParameterSpecification / ValueScientific Rationale
Molecular Formula C₁₂H₁₃N₃Defines stoichiometric calculations.
Molecular Weight 199.25 g/mol Critical for precise molarity conversions.
Appearance White to off-white powderDiscoloration indicates oxidative degradation.
Solubility (DMSO) ≥ 50 mg/mLHigh solubility allows for concentrated stocks (up to 250 mM).
Recommended Stock 10 mM or 50 mMBalances pipetting accuracy with minimal final DMSO % in assays.
Storage Conditions -20°C to -80°C (Dark)Prevents thermal degradation and photo-oxidation.

Experimental Protocol: Stock Solution Preparation

The following protocol details the preparation of a 10 mM and 50 mM stock solution. Every step is designed to minimize experimental artifacts.

Step 1: Gravimetric Analysis

  • Action: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Calculation: To prepare 1 mL of stock solution:

    • For 10 mM: Weigh exactly 1.99 mg (10 mmol/L × 0.001 L × 199.25 g/mol ).

    • For 50 mM: Weigh exactly 9.96 mg .

  • Causality: Using a calibrated microbalance (d = 0.01 mg) ensures the molarity is exact, which is the foundation of accurate IC₅₀/EC₅₀ determinations.

Step 2: Solvation and Homogenization

  • Action: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%) to the vial.

  • Action: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes.

  • Causality: Gentle thermal energy overcomes the activation energy of dissolution without inducing thermal degradation of the imidazole ring.

Step 3: Self-Validating Quality Control (QC)

  • Action: Perform a visual Tyndall effect test by shining a focused light beam through the vial.

  • Action (Analytical): Dilute a 1 µL aliquot 1:1000 in LC-MS mobile phase and run a rapid UV-Vis/Mass Spec analysis.

  • Causality: The Tyndall test detects invisible micro-precipitates. The LC-MS step creates a self-validating system : by confirming the Area Under the Curve (AUC) matches the expected theoretical concentration, you mathematically prove that no compound was lost to adherence, precipitation, or degradation during solvation.

Step 4: Cryopreservation and Aliquoting

  • Action: Divide the validated stock into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C.

  • Causality: Aliquoting eliminates freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and forces the compound out of solution, permanently altering the stock molarity.

Workflow N1 1. Gravimetric Analysis Weigh 1.99 mg of Compound N2 2. Solvent Addition Add 1 mL Anhydrous DMSO N1->N2 N3 3. Solvation Vortex & Water Bath (37°C) N2->N3 N4 4. Self-Validation (QC) LC-MS & Visual Inspection N3->N4 N5 5. Cryopreservation Aliquot & Store at -80°C N4->N5

Fig 1. Self-validating workflow for the preparation and QC of tetrahydroimidazo[4,5-c]pyridine stocks.

Downstream In Vitro Assay Integration

When transitioning from the DMSO stock to the aqueous in vitro assay buffer (e.g., HEPES or PBS), the dilution strategy is paramount.

The Rule of 0.1%: Always execute intermediate serial dilutions in 100% DMSO, and only make the final dilution into the aqueous buffer just prior to treating the cells or enzymes. The final concentration of DMSO in the assay well must never exceed 0.1% v/v . Why? DMSO concentrations above 0.1% can alter cell membrane permeability, denature target proteins, and artificially inflate the apparent activity of the compound, leading to false-positive assay readouts.

Pharmacological Context: Mechanism of Action

To understand the importance of preserving the structural integrity of this compound during stock preparation, one must look at its mechanism of action. Tetrahydroimidazo[4,5-c]pyridines act as potent modulators of metalloenzymes. For example, in Carbonic Anhydrase (CA) activation, the imidazole moiety (pKa ~7.0) acts as a highly efficient "proton shuttle." It facilitates the rate-limiting step of the catalytic cycle by transferring a proton from the zinc-bound water molecule to the external buffer environment . If the stock solution is degraded by poor solvent choice or repeated freeze-thaw cycles, this proton-shuttling capability is destroyed.

Pathway Target Target Enzyme (e.g., PgQC or CA) Complex Enzyme-Ligand Complex (Active Site Binding) Target->Complex Ligand 1-phenyl-imidazo[4,5-c]pyridine (Spinaceamine Scaffold) Ligand->Complex Mechanism Proton Shuttling (Imidazole pKa ~7.0) Complex->Mechanism Facilitates Outcome Modulated Catalytic Rate (In Vitro Assay Readout) Mechanism->Outcome Drives

Fig 2. Mechanism of action for spinaceamine scaffolds modulating metalloenzyme catalytic cycles.

References

  • Ramsbeck, D., et al. "Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase." Pharmaceuticals, vol. 14, no. 12, 2021, p. 1206. URL:[Link]

  • Matsumura, K., et al. "Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences." Scientific Reports, vol. 10, 2020, p. 19530. URL:[Link]

  • Akocak, S., et al. "Activation of human α-carbonic anhydrase isoforms I, II, IV and VII with bis-histamine schiff bases and bis-spinaceamine substituted derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, 2019, pp. 1193-1198. URL:[Link]

Application

Application Note: Elucidating the Gas-Phase Fragmentation of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine via Electrospray Ionization-Tandem Mass Spectrometry

Abstract This application note details a systematic approach to characterizing the mass spectrometry fragmentation pattern of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to characterizing the mass spectrometry fragmentation pattern of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Utilizing Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), we propose a detailed fragmentation pathway for the protonated molecule [M+H]⁺. This guide provides a robust experimental protocol for data acquisition and offers in-depth insights into the causal mechanisms behind the observed fragmentation, drawing parallels with related imidazopyridine and N-phenyl heterocyclic systems. The methodologies and interpretations presented herein serve as a valuable resource for researchers engaged in the structural elucidation of novel small molecules.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system due to its structural similarity to purines, rendering it a key pharmacophore in the development of various therapeutic agents.[4] The specific analogue, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, combines the imidazopyridine core with a phenyl substituent, a modification that can significantly influence its biological activity and metabolic fate. Accurate structural characterization is a cornerstone of drug discovery, and mass spectrometry stands as a powerful analytical tool for this purpose.[5]

This document provides a comprehensive guide to understanding the fragmentation behavior of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine under ESI-MS/MS conditions. By explaining the rationale behind experimental choices and grounding the interpretation in established fragmentation principles, this note aims to equip researchers with the expertise to confidently analyze this and structurally related molecules.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines the steps for acquiring high-quality tandem mass spectra of the target analyte. The parameters provided are a starting point and may require optimization based on the specific instrumentation used.

2.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and dissolve it in 1 mL of HPLC-grade methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid is crucial for promoting protonation of the analyte to form the [M+H]⁺ ion in the ESI source.

2.2. Mass Spectrometry Parameters

The analysis is performed using a triple quadrupole or a hybrid ion trap-orbital trap mass spectrometer equipped with an ESI source operating in positive ion mode.

ParameterRecommended ValueRationale
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing in-source fragmentation and preserving the molecular ion.[5]
Polarity PositiveThe nitrogen atoms in the imidazopyridine core are basic and readily accept a proton, making positive ion mode ideal for detecting the [M+H]⁺ species.[6][7]
Capillary Voltage 3.0 – 4.0 kVOptimizes the electrospray plume and ion generation.
Sheath Gas (N₂) Flow 35 L/minAssists in nebulizing the sample solution.
Auxiliary Gas (N₂) Flow 10 L/minHelps to desolvate the generated ions.
Drying Gas (N₂) Temp. 300 °CFacilitates the evaporation of solvent from the ESI droplets.
MS1 Scan Range m/z 100 - 500A range sufficient to encompass the expected molecular ion.
MS2 (Tandem MS)
Precursor Ion Predicted [M+H]⁺The protonated molecular ion of the analyte.
Isolation Window 1-2 m/zSelects the precursor ion for fragmentation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation through collision-induced dissociation (CID).
Collision Energy Ramped (10-40 eV)A range of collision energies is used to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.[6]

2.3. Data Acquisition and Analysis Workflow

The following diagram illustrates the workflow for acquiring and interpreting the MS/MS data.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1 mg/mL Stock B 10 µg/mL Working Solution (0.1% Formic Acid) A->B C Infuse into ESI Source B->C D Acquire Full Scan MS1 (Identify [M+H]⁺) C->D E Perform MS/MS on [M+H]⁺ (Ramped Collision Energy) D->E F Identify Major Fragment Ions E->F G Propose Fragmentation Pathway F->G H Correlate with Known Mechanisms G->H fragmentation M [M+H]⁺ m/z 200.1 F1 Fragment A m/z 172.1 (-C₂H₄) M->F1 -28 Da F2 Fragment B m/z 77.0 (C₆H₅⁺) M->F2 -123 Da F3 Fragment C m/z 123.1 ([M+H-C₆H₅]⁺) M->F3 -77 Da F1->F3 -49 Da (loss of C₃H₃N?)

Caption: Proposed fragmentation of protonated 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Conclusion

This application note provides a detailed protocol and theoretical framework for the analysis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine using ESI-MS/MS. The proposed fragmentation pattern, centered on the loss of the phenyl substituent and fragmentation of the tetrahydropyridine ring, is grounded in established principles of mass spectrometry. This guide serves as a practical tool for researchers in drug discovery and related fields, enabling the confident structural elucidation of this and similar heterocyclic compounds. The self-validating nature of the protocol, which involves ramping collision energy to observe a cascade of fragments, ensures a high degree of confidence in the proposed fragmentation pathways.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Retrieved from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). PMC. Retrieved from [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Sharma, S. D., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B, 2378-2383. Retrieved from [Link]

  • Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10437-10448. Retrieved from [Link]

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. (n.d.). NextSDS. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). PMC. Retrieved from [Link]

  • 4-Acetylimidazo[4,5-c]pyridine. (2010). FooDB. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1623. Retrieved from [Link]

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • Fused heterocyclic derivatives containing pyridine moieties. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, X.-L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in biological media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay results and poor bioavailability of imidazopyridine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay results and poor bioavailability of imidazopyridine derivatives.

The compound 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a highly lipophilic, weakly basic molecule. When introduced into biological media at physiological pH (7.4), it rapidly exceeds its thermodynamic solubility limit. This leads to spontaneous precipitation, inconsistent dose-response curves, and an apparent lack of efficacy 1.

This guide provides field-proven, self-validating protocols to rescue your assays, engineered specifically for the physicochemical properties of tetrahydroimidazopyridines.

Solubility Enhancement Decision Matrix

G Start 1-phenyl-imidazo[4,5-c]pyridine (Poorly Soluble) CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cell-Based) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo CoSolvent Co-Solvent / Surfactant (DMSO + Tween 80) InVitro->CoSolvent Salt pH Adjustment / Salt (HCl Protonation) InVitro->Salt CD Cyclodextrin Complex (HP-β-CD) InVivo->CD Nano Nanosuspension (Wet Milling) InVivo->Nano Validate Self-Validating Readout (DLS / LC-MS / OD600) CoSolvent->Validate If soluble Salt->Validate If soluble CD->Validate If soluble Nano->Validate If soluble

Decision matrix for selecting the optimal solubility enhancement strategy based on assay type.

Section 1: The "Crashing Out" Phenomenon & Co-Solvent Strategies

FAQ 1: I prepare a 10 mM stock of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in DMSO. When I dilute it to 10 µM in cell culture media, it immediately turns cloudy. Why does this happen, and how do I fix it?

Answer: This is a classic manifestation of kinetic versus thermodynamic solubility. While the compound is highly soluble in an aprotic solvent like DMSO, the sudden shift in solvent polarity upon addition to an aqueous buffer drastically lowers its solubility limit 2. The compound "crashes out" because it exceeds its thermodynamic equilibrium in water 3. To fix this, you must use a co-solvent/surfactant system to stabilize the kinetic supersaturation state.

Protocol 1: Co-Solvent & Surfactant Stabilization

  • Causality: Tween-80 acts as a non-ionic surfactant that forms micelles around the hydrophobic imidazopyridine core, lowering interfacial tension and providing steric hindrance against crystal nucleation.

  • Step 1: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Step 2: In a separate tube, prepare a pre-warmed (37°C) biological buffer containing 0.1% (v/v) Tween-80 and 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) 2.

  • Step 3: Critical Step - Add the DMSO stock dropwise to the buffer while vortexing vigorously. Do not add the buffer to the DMSO. Keep final DMSO concentration ≤ 0.5% to avoid cytotoxicity 2.

  • Self-Validation: Measure the absorbance of the solution at 600 nm (OD600). A baseline reading comparable to a blank buffer confirms the absence of sub-visible precipitates.

Section 2: Exploiting the Pyridine Ring (pH & Salt Formation)

FAQ 2: My downstream cell assay is highly sensitive to surfactants. Can I improve solubility without adding Tween or PEG?

Answer: Yes. 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine contains basic nitrogen atoms within the partially saturated imidazopyridine core. By lowering the pH of the micro-environment or forming a pharmaceutical salt, you protonate these nitrogens, converting the lipophilic free base into a highly water-soluble ionized form 4.

Protocol 2: In Situ Hydrochloride Salt Formation

  • Causality: Protonation creates an ion-dipole interaction with water, which dramatically increases the hydration energy and disrupts the stable crystalline lattice of the free base 5.

  • Step 1: Suspend 2.0 mg of the compound in 900 µL of distilled water.

  • Step 2: Add 1.1 molar equivalents of 0.1 M HCl dropwise under continuous stirring.

  • Step 3: Monitor dissolution. The opaque suspension should clear as the hydrochloride salt forms.

  • Step 4: Back-titrate carefully with 0.01 M NaOH to your target biological pH (e.g., 7.4).

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the actual dissolved concentration matches your theoretical yield.

Section 3: Macromolecular Complexation for In Vivo Assays

FAQ 3: We are moving to mouse models. DMSO/Tween mixtures are causing injection site necrosis. What is the safest formulation for IV or IP dosing?

Answer: For in vivo applications, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl and imidazopyridine rings, while the hydrophilic exterior ensures excellent aqueous solubility and biocompatibility 4.

Protocol 3: HP-β-CD Inclusion Complex Preparation

  • Causality: Complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic drug 3.

  • Step 1: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Step 2: Add the imidazopyridine powder directly to the cyclodextrin solution (target concentration: 2-5 mg/mL).

  • Step 3: Probe sonicate on ice for 3 cycles of 30 seconds (50% amplitude) to provide the activation energy for complexation.

  • Step 4: Stir at room temperature for 24 hours to reach thermodynamic equilibrium 2.

  • Step 5: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation: Perform Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms true molecular encapsulation, whereas peaks >100 nm indicate undissolved aggregates.

Section 4: Nanosuspensions (The Brute Force Approach)

FAQ 4: My compound is highly crystalline and fails to complex with cyclodextrins. What is the ultimate fallback?

Answer: When chemical and formulation approaches fail, physical modification via nanonization is required. By milling the compound into a nanosuspension, you exponentially increase the surface area, which directly increases the dissolution rate according to the Noyes-Whitney equation [[1]]().

Protocol 4: Wet Media Milling

  • Causality: Mechanical shearing physically fractures the crystals. The increased surface area accelerates dissolution, overcoming the kinetic barrier of poor solubility 6.

  • Step 1: Combine 50 mg of the compound with 10 mL of an aqueous stabilizer solution (e.g., 1% Pluronic F-127).

  • Step 2: Add 0.5 mm zirconium oxide milling beads.

  • Step 3: Mill at 3000 RPM for 2-4 hours using a planetary micro-mill.

  • Self-Validation: Measure particle size via DLS. A successful nanosuspension will have a Z-average diameter of 150-300 nm with a Polydispersity Index (PDI) < 0.25.

Quantitative Data Summary

Formulation StrategyPrimary Mechanism of ActionTypical Fold-Increase in SolubilityMax Tolerated Conc. in Cell AssaysBest Use Case
DMSO + Tween 80 Kinetic stabilization / Micelles10x - 50xDMSO ≤ 0.5%Routine in vitro screening
Salt Formation (HCl) Ionization / Lattice disruption100x - 500xBuffer dependentPK/PD studies (if stable at pH 7.4)
HP-β-CD Complexation Molecular encapsulation50x - 200xUp to 10% w/v CDIn vivo IV/IP dosing
Nanosuspension Surface area expansionApparent solubility ↑Assay dependentHighly crystalline, insoluble solids

Table 1: Comparison of solubility enhancement strategies for imidazopyridine derivatives.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - NIH (PMC). 1

  • Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives - Benchchem. 2

  • Techniques for solubility enhancement of poorly soluble drugs: An overview - ResearchGate. 4

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - IJSRT Journal.6

  • Enhancing the Bioavailability of Poorly Soluble Drugs - NIH (PMC). 5

  • Solubility enhancement techniques: A comprehensive review - WJBPHS.3

Sources

Optimization

Preventing degradation of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine during long-term storage

Technical Support Center: 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Welcome to the technical support guide for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Welcome to the technical support guide for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. The structural similarity of the imidazopyridine core to naturally occurring purines makes it a privileged scaffold in medicinal chemistry, but also imparts specific stability challenges.[1][2] This guide provides in-depth troubleshooting advice and best practices to prevent degradation during storage and experimentation.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific experimental observations that may indicate compound degradation. Each issue is presented in a question-and-answer format, detailing the probable cause and a validated solution.

Question 1: After several weeks in storage, my HPLC analysis shows a new, more polar peak that wasn't present in the initial batch. What is the likely cause?

  • Probable Cause: This is a classic sign of oxidative degradation. The nitrogen atoms in both the imidazole and pyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides. N-oxides are significantly more polar than the parent compound, causing them to elute earlier on a reverse-phase HPLC column. This process can be accelerated by exposure to atmospheric oxygen and light.

  • Solution & Mitigation:

    • Inert Atmosphere Storage: The most effective preventative measure is to minimize oxygen exposure. Aliquot the solid compound into amber glass vials, purge with an inert gas (argon or nitrogen) for 1-2 minutes, and then securely seal the vials.[3]

    • Solvent Choice: If storing in solution, use high-purity, anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Before use, ensure solvents are degassed by sparging with an inert gas.

    • Low-Temperature Storage: Store aliquots at ≤ -20°C. For long-term archives, -80°C is preferable.[4]

Question 2: My compound, stored as a solid, has developed a yellowish or brownish tint over time. Is this a sign of degradation?

  • Probable Cause: Yes, a color change is a strong visual indicator of degradation. This is often due to a combination of minor photo-oxidation and the formation of polymeric impurities. Heterocyclic aromatic compounds can be sensitive to light, especially in the presence of oxygen, leading to the formation of colored byproducts.[5][6]

  • Solution & Mitigation:

    • Light Protection: Always store the compound in amber vials to block UV and visible light.[3] For highly sensitive experiments, consider working under low-light conditions.

    • Controlled Environment: Store the vials within a desiccator to protect from ambient moisture, which can facilitate degradation pathways. The desiccator should be placed in a cold, dark environment like a freezer or refrigerator.[5][6]

    • Purity Check: Before using a discolored batch, always re-confirm its purity via HPLC or LC-MS to quantify the level of degradation. A degradation level of 5-20% is often used to develop and validate stability-indicating methods.[7][8]

Question 3: I dissolved my compound in methanol for analysis, but after leaving the solution on the benchtop, I observed multiple new peaks in the LC-MS, some with lower molecular weights.

  • Probable Cause: This suggests hydrolytic and/or photolytic degradation. The imidazo[4,5-c]pyridine core can be susceptible to acid- or base-catalyzed hydrolysis, particularly at the imidazole ring.[7][9] Methanol, while a common solvent, is protic and can participate in solvolysis reactions, which can be catalyzed by trace acidic or basic impurities. Furthermore, exposure to ambient laboratory light can induce photodecomposition.

  • Solution & Mitigation:

    • Prepare Solutions Fresh: For optimal results, prepare solutions immediately before use. Avoid storing the compound in protic solvents like methanol or water for any extended period.

    • Control pH: If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.

    • Minimize Exposure: Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. Do not leave solutions on the benchtop for extended periods.

Frequently Asked Questions (FAQs)

What are the definitive optimal conditions for long-term storage of solid 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine?

Based on best practices for heterocyclic compounds, the following multi-layered approach is recommended:

  • Temperature: ≤ -20°C (freezer).[4]

  • Atmosphere: Under an inert gas (argon or nitrogen).[3]

  • Light: Protected from light in amber, tightly sealed glass vials.[5][6]

  • Moisture: Stored in a desiccator with a functional desiccant.

Storage ParameterRecommendationRationale
Temperature -20°C to -80°CSlows the rate of all chemical degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of nitrogen centers.[3]
Light Amber Vials / DarknessPrevents photolytic degradation.[5][6]
Moisture Desiccated EnvironmentPrevents hydrolysis.
Container Tightly Sealed Glass VialsPrevents exposure to atmospheric contaminants.[5]

What are the primary degradation pathways I should be concerned about?

The primary degradation pathways for the imidazo[4,5-c]pyridine scaffold are oxidation, hydrolysis, and photolysis. Understanding these pathways is crucial for designing stability studies.[10]

Caption: Potential degradation pathways for the compound.

How can I proactively assess the stability of my specific batch of the compound?

A proactive approach involves conducting a forced degradation study to understand the compound's intrinsic stability and to develop a stability-indicating analytical method.[8] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.[7][9]

Caption: Experimental workflow for stability assessment.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

  • Preparation (Solid): In a controlled environment with low humidity, aliquot the solid 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine into pre-weighed, amber glass vials suitable for cryogenic storage.

  • Inerting: Place the open vials in a vacuum chamber and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Sealing: After the final cycle, backfill with inert gas and immediately cap the vials tightly with PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if applicable), and date.

  • Storage: Place the sealed vials inside a labeled secondary container within a desiccator. Store the entire assembly in a freezer at -20°C or colder.[4]

  • For Solutions: Prepare a concentrated stock in anhydrous DMSO. Aliquot into single-use volumes in amber vials, purge with inert gas, and store at -80°C. Thaw only once before use.

Protocol 2: Outline for Forced Degradation Study

This protocol provides a starting point for investigating the compound's stability profile, essential for developing a robust analytical method.[7][8][9]

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Incubate at 60°C and monitor by HPLC at intervals (e.g., 2, 4, 8, 24 hours) until ~10-20% degradation is observed.[9]

  • Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Incubate at 60°C and monitor as above.

  • Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature and monitor at intervals.[9]

  • Thermal Degradation: Heat a solid sample and a solution sample at a high temperature (e.g., 80°C) and analyze at time points.

  • Photostability: Expose a solid and a solution sample to controlled light conditions as specified by ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS. The goal is to achieve chromatographic separation between the parent peak and all major degradation peaks. This confirms the method is "stability-indicating."

By implementing these storage, handling, and analysis protocols, researchers can ensure the integrity of their 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, leading to more reliable and reproducible experimental outcomes.

References

  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Prajapati, M., & Bodiwala, K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 158-166.
  • Fisher Scientific. (2025). 3-Phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet.
  • Carl ROTH. (2025). Pyridine Safety Data Sheet.
  • Chemtrade. (2024). Pyridine Safety Data Sheet.
  • Lab Alley. (2019). Pyridine Safety Data Sheet.
  • Sene-Affoh, S. H., et al. (2024).
  • Shkredov, I. A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).
  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4438-4456.
  • Zhang, C., et al. (2018).
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 926-932.
  • Rawat, A., & Ghildiyal, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38458-38462.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Gobis, K., et al. (2017).
  • Sedić, M., et al. (2020).
  • El-Faham, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 133-146.
  • Ferreira, R. J., et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 27(19), 6616.
  • Wang, H., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9675–9692.
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry.
  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2011–2029.
  • Shchelokov, R. N., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Tech Briefs. (2020). Heterocycles for Use in Electronic Devices.
  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3726-3730.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine.
  • Iannelli, P., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 15(3), 787.
  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD.
  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Sources

Troubleshooting

Troubleshooting crystallization issues with 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Technical Support Center: Crystallization of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Welcome to the Advanced Technical Support Center for the crystallization of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (1-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Welcome to the Advanced Technical Support Center for the crystallization of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (1-phenyl-THIP). As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the unique physicochemical challenges of this heterocyclic active pharmaceutical ingredient (API). The compound's structural duality—a rigid planar imidazopyridine core coupled with a flexible tetrahydropyridine ring and a secondary amine—makes it highly susceptible to liquid-liquid phase separation (oiling out), polymorphic variability, and poor crystal habits.

Section 1: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Q1: Why does my 1-phenyl-THIP batch consistently "oil out" instead of forming a crystalline suspension during cooling? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your solution intersects a miscibility gap (the liquid-liquid equilibrium or LLE binodal curve) before the supersaturation is high enough to overcome the kinetic barrier for primary crystal nucleation 1. For basic heterocycles like 1-phenyl-THIP, highly concentrated solutions in mixed solvent systems (e.g., ethanol/water) often demix into a product-rich "oil" phase and a solvent-rich phase. Because the solute molecules in the oil droplets exhibit high mobility but lack a rigid lattice, they act as a highly effective sink for unwanted impurities, severely degrading the purity of your final API 2.

Q2: How can I thermodynamically and kinetically engineer the process to prevent LLPS? A2: You must navigate the phase diagram to expand the metastable zone and bypass the LLPS region.

  • Solvent Engineering: Shift to a solvent system where the solubility curve and LLE curve are well separated. Solvents that exhibit excessively high solubility for 1-phenyl-THIP at elevated temperatures compress the metastable zone, mathematically increasing the risk of hitting the cloud point during cooling 3.

  • Seeding Strategy: Introduce crystalline seeds when the solution is supersaturated but above the cloud point. Seeding bypasses the high activation energy required for primary nucleation, promoting secondary crystal growth that depletes supersaturation before the system can oil out 4.

OilingOutWorkflow A Oiling Out Detected (Liquid-Liquid Phase Separation) B Construct Phase Diagram (Solubility vs. LLE Curve) A->B C Reduce Supersaturation (Adjust Cooling Rate) B->C D Solvent Engineering (Modify Anti-solvent) B->D E Introduce Seeds (1-5% w/w) C->E D->E F Controlled Crystallization (High Purity Solid) E->F

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Protocol 1: Seeded Cooling Crystallization to Bypass LLPS Self-Validation Metric: Monitor the mother liquor concentration via in-line ATR-FTIR. A successful seeded crystallization will show a steady decline in solute concentration immediately following seed addition, confirming that supersaturation is being consumed by crystal growth rather than accumulating toward the LLPS boundary.

  • Dissolution: Prepare a solution of 1-phenyl-THIP in a selected solvent (e.g., Ethyl Acetate/Heptane 1:1 v/v) at 60 °C. Ensure complete dissolution.

  • Initial Cooling: Cool the solution slowly (0.1–0.2 °C/min) to the upper limit of the metastable zone (e.g., 50 °C), ensuring you remain above the previously determined cloud point.

  • Seeding: Charge 2–5% w/w of pre-milled 1-phenyl-THIP seeds (target particle size: 20–45 μm).

  • Annealing Hold: Hold the temperature isothermally for 1–2 hours. This allows the seeds to anneal and initiates secondary nucleation.

  • Final Cooling: Resume slow cooling (0.1 °C/min) to the final isolation temperature (e.g., 5 °C).

  • Isolation: Filter the resulting suspension and wash the cake with a cold anti-solvent.

Section 2: Polymorphism and Form Control

Q3: I am observing batch-to-batch variability in the melting point and dissolution rate. Is this polymorphism? A3: Yes. The structural flexibility of the tetrahydropyridine ring, combined with the hydrogen-bonding capacity of the secondary amine, allows 1-phenyl-THIP to adopt multiple solid-state packing arrangements (polymorphs) 5. Rapid cooling or high supersaturation typically yields a kinetic polymorph (lower melting point, higher apparent solubility), whereas slow, controlled crystallization yields the thermodynamic polymorph (highest stability, lowest solubility) 6.

Q4: How do I systematically isolate the thermodynamically stable polymorph? A4: To ensure the thermodynamic form is isolated, you must rely on solvent-mediated phase transitions (slurry equilibration) rather than rapid kinetic precipitation 7.

PolymorphScreening N1 Polymorph Screen 1-phenyl-THIP N2 Cooling Crystallization (High Supersaturation) N1->N2 N3 Anti-solvent Addition (Rapid Precipitation) N1->N3 N4 Slurry Equilibration (Solvent-Mediated) N1->N4 N5 Metastable Form (Kinetic Control) N2->N5 Fast N3->N5 Fast N6 Stable Form (Thermodynamic Control) N4->N6 Long-term N5->N6 Phase Transition

Kinetic versus thermodynamic control pathways in polymorph screening methodologies.

Protocol 2: Slurry Equilibration for Thermodynamic Form Isolation Self-Validation Metric: Use in-line Raman spectroscopy to monitor the disappearance of the metastable form's characteristic fingerprint peaks and the emergence of the stable form's peaks. The transition is complete when the spectral ratio plateaus 8.

  • Slurry Preparation: Suspend an excess of the kinetic 1-phenyl-THIP polymorph (e.g., 100 mg/mL) in a solvent where it has moderate solubility (e.g., Isopropanol or Acetone).

  • Equilibration: Agitate the slurry at a constant elevated temperature (e.g., 40 °C) for 48–72 hours. The more soluble metastable form will continuously dissolve, while the less soluble stable form will nucleate and grow.

  • Sampling: Extract a 1 mL aliquot, filter rapidly, and analyze the solid via X-Ray Powder Diffraction (XRPD) to confirm polymorphic purity.

  • Isolation: Once the conversion is complete, filter the suspension and dry the solid under vacuum at 50 °C.

Section 3: Crystal Habit and Downstream Processing

Q5: The free base of 1-phenyl-THIP yields fine, needle-like crystals that are impossible to filter. How can I improve the crystal habit? A5: Needle-like (acicular) crystals result from rapid unidirectional growth along one crystallographic axis, often due to strong, linear hydrogen bonding networks (common in secondary amines). To promote blocky or tabular crystal habits, you must disrupt this 1D growth:

  • Hydrogen-Bonding Solvents: Switch to a solvent that interacts with the fast-growing crystal face (e.g., ethanol or methanol). The solvent molecules sterically hinder growth along the primary axis, allowing slower-growing faces to catch up, resulting in thicker crystals 5.

  • Ostwald Ripening: Implement temperature cycling (e.g., heating to 45 °C and cooling to 35 °C repeatedly). This dissolves the fine needles (which have higher surface energy) and redeposits the mass onto larger, more stable crystals.

Quantitative Summary of Process Parameters

The following table summarizes how critical process parameters influence the crystallization of 1-phenyl-THIP:

Process VariableEffect on Liquid-Liquid Phase Separation (LLPS)Effect on Polymorphic OutcomeImpact on Crystal Habit & Morphology
Cooling Rate Rates > 0.5 °C/min increase supersaturation rapidly, driving the system into the miscibility gap (High Risk).Rapid cooling favors the nucleation of the metastable (kinetic) polymorph.Promotes rapid 1D growth, yielding fine, difficult-to-filter acicular (needle) crystals.
Seed Loading Loadings of 2–5% w/w deplete supersaturation before the cloud point is reached (Low Risk).Seeding with the desired form bypasses primary nucleation, ensuring form consistency.High seed surface area promotes uniform 3D growth, reducing agglomeration.
Solvent Polarity Solvents with excessively high API solubility at elevated temperatures compress the metastable zone.Hydrogen-bonding solvents can stabilize specific conformational polymorphs.Disrupts linear amine-amine hydrogen bonding, promoting thicker, blocky crystals.
Hold Time (Slurry) Extended hold times above the cloud point allow oil droplets to consolidate and crystallize.Slurry equilibration (>48 hrs) drives solvent-mediated transition to the thermodynamic form.Facilitates Ostwald ripening; fine crystals dissolve and redeposit onto larger crystals.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Guide for crystallization Source: University of Fribourg URL: [Link]

  • Title: Shedding Some Light on Crystallization Issues: Lecture Transcript from the First International Symposium on Aspects of Polymorphism and Crystallization Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances Source: ResearchGate URL: [Link]

Sources

Optimization

Optimizing catalytic conditions for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine formation

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. As this c...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. As this class of compounds, being bioisosteres of natural purines, holds significant pharmacological potential, achieving high-yield, high-purity synthesis is paramount.[1][2][3] This guide addresses common experimental challenges through a practical, question-and-answer format, grounded in established chemical principles.

General Synthesis Pathway Overview

The most prevalent and direct method for constructing the imidazo[4,5-c]pyridine scaffold involves the condensation of 3,4-diaminopyridine with a suitable electrophile, such as a carboxylic acid or an aldehyde, followed by cyclization and aromatization.[1][4] For the target molecule, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, the key reaction is the condensation of 3,4-diaminopyridine with benzaldehyde.

This process typically requires a catalyst to facilitate the formation of the imidazole ring. The reaction is a condensation that eliminates water, so reaction conditions must favor dehydration to drive the reaction to completion.[5]

reagents 3,4-Diaminopyridine + Benzaldehyde intermediate Schiff Base Intermediate reagents->intermediate Condensation (-H2O) cyclized Cyclized Intermediate (Tetrahydroimidazo- [4,5-c]pyridine) intermediate->cyclized Intramolecular Cyclization product 1-phenyl-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine cyclized->product Oxidation / Aromatization

Caption: General reaction mechanism for imidazo[4,5-c]pyridine formation.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the synthesis.

Question: My reaction yield is consistently low or zero. What are the primary causes and how can I fix it?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic approach is best for diagnosis.[6]

  • Purity of Starting Materials: Ensure that the 3,4-diaminopyridine and benzaldehyde are of high purity. Impurities can inhibit the catalyst or introduce competing side reactions.[6][7] If purity is questionable, consider recrystallizing the diaminopyridine and distilling the benzaldehyde.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[6]

    • Temperature: Condensation reactions often require heat to overcome the activation energy and drive off water.[5] If the reaction is stalling at a lower temperature, a gradual increase may be necessary. For instance, some protocols specify refluxing in methanol.[4]

    • Catalyst Inactivity: The chosen catalyst may be ineffective or may have degraded. Ensure the catalyst is fresh and, if necessary, try a different class (e.g., switch from a Lewis acid to a Brønsted acid).

  • Incomplete Reaction: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or LC-MS.[8] If starting materials are still present after the recommended reaction time, consider increasing the temperature, adding more catalyst, or extending the reaction duration.[5][8]

  • Water Removal: The condensation process releases water. If this water is not effectively removed, it can inhibit the reaction equilibrium.[5] For high-temperature reactions, a Dean-Stark trap can be effective. In other cases, using a solvent that azeotropes with water or adding a compatible drying agent may help.

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge due to the multi-functional nature of the reactants.[8]

  • Control Reaction Temperature: Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes disfavor their formation, even if it requires a longer reaction time.[8]

  • Optimize Catalyst: A highly selective catalyst can direct the reaction toward the desired product.[8] Experiment with different Lewis acids (e.g., Zn(OTf)₂, Yb(OTf)₃)[4][9] or Brønsted acids (e.g., polyphosphoric acid) to find the optimal choice for your specific substrate.

  • Adjust Stoichiometry: Carefully control the ratio of reactants. A slight excess of one reactant might favor the desired pathway, but a large excess could lead to undesired oligomerization or other side reactions.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway.[8] It is advisable to screen a range of solvents (e.g., methanol, ethanol, dioxane, DMF) to identify the optimal medium for the transformation.

Question: My product is difficult to purify and streaks on my silica gel column. What can I do?

Answer: The nitrogen atoms in the imidazo[4,5-c]pyridine core can be basic, leading to strong interactions with the acidic surface of standard silica gel.

  • Use Neutralized Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine (0.1-1%), before packing the column. This neutralizes the acidic sites and can significantly improve peak shape.[10]

  • Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Basic or neutral alumina is often a good alternative for purifying acid-sensitive or basic compounds.[10]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent alternative to chromatography for obtaining highly pure material. The product from a zinc triflate catalyzed reaction, for example, can often be purified by recrystallization from ethanol.[4]

Frequently Asked Questions (FAQs)

Question: What is the rationale for choosing a specific catalyst type, such as a Lewis acid versus a Brønsted acid?

Answer: The choice of catalyst is crucial and depends on the specific reaction mechanism you wish to promote.

  • Lewis Acids (e.g., Zn(OTf)₂, Yb(OTf)₃): These catalysts function by coordinating to the carbonyl oxygen of the aldehyde (benzaldehyde in this case). This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the 3,4-diaminopyridine. Zinc triflate is noted for being an effective catalyst under relatively mild conditions.[4]

  • Brønsted Acids (e.g., HCl, H₂SO₄, Polyphosphoric Acid - PPA): These catalysts work by protonating the carbonyl oxygen, which also activates the aldehyde toward nucleophilic attack. Stronger acids like PPA have the added benefit of acting as powerful dehydrating agents, which helps to drive the condensation equilibrium towards the product.[1][10] The choice between them often requires empirical optimization for a specific substrate.[10]

Question: How critical is solvent selection, and what are the key considerations?

Answer: Solvent choice is critical for several reasons:

  • Solubility: The solvent must effectively dissolve the reactants and catalyst to ensure a homogeneous reaction mixture.

  • Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. If a reaction requires high temperatures, a high-boiling solvent like DMF or dioxane is necessary. For milder conditions, solvents like methanol or ethanol are suitable.[4][7]

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like methanol or ethanol can participate in some reactions but are suitable for many condensation-type cyclizations.[4] For moisture-sensitive reactions, anhydrous aprotic solvents (e.g., dry DMF, dioxane) used under an inert atmosphere are essential.[7]

Question: What are the best practices for monitoring the reaction's progress?

Answer: Effective reaction monitoring is key to achieving optimal results and preventing over-running, which can lead to side product formation or product degradation.[6][8]

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. Develop a solvent system that gives good separation between your starting materials and the product (aim for a product Rf of ~0.3).[10] Spot the reaction mixture alongside your starting materials at regular intervals. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS is invaluable. It not only separates the components of the reaction mixture but also provides the mass of each component, allowing for confident identification of the product, intermediates, and any major side products.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3,4-Diaminopyridine in Methanol prep2 Add Zn(OTf)2 Catalyst prep1->prep2 prep3 Add Benzaldehyde prep2->prep3 react Reflux Mixture (4-6 hours) prep3->react monitor Monitor by TLC react->monitor workup1 Cool to RT & Add Water monitor->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Recrystallize from Ethanol workup2->workup3 analysis Characterize Product (NMR, MS) workup3->analysis

Caption: A standard experimental workflow for the synthesis.

References

  • BenchChem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Patel, R. V., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Advanced Research, 2(5), 724-730.
  • ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination...
  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Lipshutz, B. H., et al. (2024). Palladium-Catalyzed Aminations in Flow ... on Water. ACS Catalysis.
  • Buchwald, S. L., et al. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(20), 4652–4655.
  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available from: [Link]

  • Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 413-420. Available from: [Link]

  • Buchwald, S. L., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2145–2163. Available from: [Link]

  • BenchChem. Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives.
  • Jha, M., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(48), 11684-11692.
  • Glavač, N., et al. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Analogs in Cancer Cell Lines

Executive Summary The pursuit of orally bioavailable, highly selective small molecules in oncology has driven the evolution of novel heterocyclic scaffolds. Among these, the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of orally bioavailable, highly selective small molecules in oncology has driven the evolution of novel heterocyclic scaffolds. Among these, the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core (a 1-phenyl substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, hereafter referred to as the THIP analog scaffold ) has emerged as a privileged bioisostere[1]. By mimicking endogenous purines and pyrazolo[3,4-d]pyrimidines while offering superior three-dimensional structural rigidity, this scaffold has demonstrated remarkable comparative efficacy against traditional inhibitors in two primary oncological domains: PD-1/PD-L1 immune checkpoint antagonism and Kinase inhibition (AURKA and DNA-PK) [2][3].

This guide objectively compares the biochemical and cellular efficacy of THIP analogs against standard-of-care alternatives, providing researchers with actionable experimental data, self-validating protocols, and mechanistic insights to guide future drug development.

Structural Rationale & Causality: Why the THIP Scaffold?

The transition from flat, fully aromatic heterocycles to partially saturated systems like the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is driven by the need to improve Lipophilic Efficiency (LLE) and oral bioavailability[4].

  • Hydrophobic Anchoring: The 1-phenyl substitution acts as a critical hydrophobic anchor. In PD-L1 targets, it deeply penetrates the cylindrical hydrophobic pocket formed during PD-L1 dimerization[3].

  • Basic Nitrogen Interaction: The saturated tetrahydropyridine ring contains a basic nitrogen that is protonated at physiological pH. This allows for critical salt-bridge formations with solvent-exposed acidic residues on target proteins, a feature fully aromatic purines lack[5].

  • Bioisosterism: In kinase targets (such as DNA-PK and Aurora Kinase A), the imidazo[4,5-c]pyridine core acts as a purine bioisostere, perfectly mimicking the ATP hinge-binding motif while the sp3-hybridized carbons of the tetrahydro ring prevent off-target intercalation with DNA, reducing generalized cytotoxicity[2][6].

Pathway Tumor Tumor Cell (PD-L1 Expression) TCell T-Cell (PD-1 Receptor) Tumor->TCell Immune Evasion (Untreated) THIP THIP-Analog (Small Molecule) THIP->Tumor Induces PD-L1 Dimerization THIP->TCell Steric Blockade of PD-1 Immunity Restored Immune Response THIP->Immunity T-Cell Activation

Caption: Mechanism of THIP-analogs disrupting PD-1/PD-L1 signaling to restore T-cell immunity.

Comparative Efficacy: PD-L1 Immune Checkpoint Inhibition

Monoclonal antibodies (mAbs) like Durvalumab dominate the PD-L1 landscape but suffer from poor tumor penetration, lack of oral bioavailability, and immune-related adverse events (iRAEs)[3]. Recent developments have integrated the THIP scaffold into biphenyl-linked small molecules to induce PD-L1 dimerization and internalization[3][4].

As shown in Table 1 , advanced THIP-biphenyl analogs (e.g., Compound I-7 and I-9 from Shenzhen Chipscreen) demonstrate sub-nanomolar biochemical affinities that rival mAbs, while drastically outperforming first-generation small molecules like BMS-202[3].

Table 1: Comparative Efficacy of PD-L1 Antagonists
Compound ClassRepresentative AgentTargetIC50 (HTRF Biochemical)EC50 (Cellular NFAT)Key Advantage / Limitation
THIP-Biphenyl Analog Compound I-7PD-L10.29 nM 39.2 nM Oral bioavailability; deep tumor penetration.
THIP-Biphenyl Analog Compound I-9PD-L10.41 nM 6.79 nM High cellular potency; low iRAE risk.
Monoclonal Antibody DurvalumabPD-L1~0.10 nM~0.50 nMHigh potency but requires IV administration.
Early Small Molecule BMS-202PD-L118.0 nM>100 nMProof of concept; poor pharmacokinetic profile.

Data synthesized from recent patent reviews on PD-1/PD-L1 antagonists (2022-present)[3].

Comparative Efficacy: Kinase Inhibition (DNA-PK & AURKA)

Beyond immuno-oncology, the imidazo[4,5-c]pyridine scaffold is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) and Aurora Kinase A (AURKA), both critical for cancer cell mitosis and DNA repair[2][6].

In comparative studies using the HCT116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, THIP-derived compounds (such as Compound 78, a 6-anilino imidazo[4,5-c]pyridin-2-one) exhibit superior selectivity profiles compared to classical pan-PI3K/DNA-PK inhibitors like Dactolisib[2]. The rigid THIP core prevents the molecule from binding to the broader kinome, effectively acting as a highly targeted radiosensitizer.

Table 2: Comparative Efficacy in Kinase Inhibition (Cancer Cell Lines)
Scaffold TypeRepresentative AgentTargetCell LineIC50 (Viability)Mechanism / Notes
Imidazo[4,5-c]pyridine Analog Compound 78DNA-PKHCT1168.6 nM Potent radiosensitizer; high kinome selectivity.
Imidazoquinoline DactolisibPI3K/DNA-PKHCT11645.0 nMBroad spectrum; higher off-target toxicity.
THIP-based Analog AURKA-InhibitorAURKAMCF-7< 50.0 nMPurine bioisostere; arrests mitotic spindle formation.

Data supported by structure-activity relationship studies of DNA-PK and AURKA inhibitors[2][6].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of Z'-factor calculations ensures that the assay window is robust enough to distinguish true THIP analog efficacy from assay noise.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-L1 Binding

Objective: Quantify the biochemical IC50 of THIP analogs disrupting the PD-1/PD-L1 interaction.

  • Reagent Preparation: Prepare assay buffer (PBS, 0.05% Tween-20, 0.1% BSA). Reconstitute Tag1-PD-L1 and Tag2-PD-1 recombinant proteins.

  • Compound Dilution: Serially dilute the THIP analog (e.g., Compound I-7) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v). Include Durvalumab as a positive control and DMSO as a vehicle control.

  • Incubation: Add 5 µL of Tag1-PD-L1 to the compound wells. Incubate at room temperature (RT) for 15 minutes to allow the THIP analog to induce PD-L1 dimerization[3].

  • Receptor Addition: Add 5 µL of Tag2-PD-1. Incubate for an additional 60 minutes at RT.

  • Detection: Add 10 µL of anti-Tag1-Europium cryptate (donor) and anti-Tag2-XL665 (acceptor). Incubate for 2 hours.

  • Readout & Validation: Read the plate on an HTRF-compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm).

    • Causality Check: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.6 validates the assay's integrity, confirming that the calculated IC50 is a true reflection of the compound's binding affinity.

Protocol B: CellTiter-Glo Viability Assay for Kinase Inhibitor Radiosensitization

Objective: Evaluate the cellular efficacy of THIP analogs (e.g., Compound 78) in HCT116 cells in combination with ionizing radiation.

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the THIP analog (1 nM to 10 µM).

  • Irradiation: 1 hour post-treatment, expose the plates to 2 Gy of ionizing radiation using a localized irradiator. This triggers double-strand DNA breaks, forcing reliance on DNA-PK[2].

  • Incubation: Return plates to the incubator for 72 hours.

  • Viability Measurement: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data against non-irradiated, vehicle-treated controls to isolate the specific radiosensitizing efficacy of the THIP analog.

Workflow S1 1. Compound Library (THIP Analogs in DMSO) S2 2. Biochemical Screen (HTRF PD-L1 / Kinase Assay) S1->S2 Serial Dilution S3 3. Cellular Efficacy (CellTiter-Glo / NFAT Reporter) S2->S3 Hit Selection (IC50 < 10 nM) S4 4. Data Validation (Z'-Factor > 0.6 & Normalization) S3->S4 Efficacy Profiling

Caption: High-throughput screening workflow for evaluating THIP-analog efficacy in cancer models.

References

  • [2] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6] Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. R Discovery / Cancer Research. Available at:[Link]

  • [5] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI Molecules. Available at:[Link]

  • [3] An updated patent review on PD-1/PD-L1 antagonists (2022-present). Taylor & Francis Online. Available at:[Link]

Sources

Comparative

Validating target engagement of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in vitro

An in-depth technical guide for validating the target engagement of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 87673-89-0) and its derivatives. Executive Summary: The Tetrahydroimidazo[4,5-c]pyridine Pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the target engagement of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 87673-89-0) and its derivatives.

Executive Summary: The Tetrahydroimidazo[4,5-c]pyridine Pharmacophore

In modern drug discovery, the 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core—often referred to as a 1-phenyl-tetrahydroimidazo[4,5-c]pyridine (1-phenyl-THIP)—serves as a highly privileged bioisosteric scaffold [1]. Unlike its planar aromatic precursors, the saturated THIP ring system offers distinct three-dimensional geometries that are highly advantageous for biological applications, particularly in targeting G-protein-coupled receptors (GPCRs)[2].

Historically, the THIP scaffold forms the structural backbone of highly selective Angiotensin II Type 2 (AT2) receptor antagonists, such as the clinical standard PD123,319 [3], as well as potent Histamine H3 receptor (H3R) ligands derived from the natural amino acid spinacine [4]. For application scientists and medicinal chemists, validating the target engagement of 1-phenyl-THIP requires a rigorously controlled, self-validating in vitro framework to differentiate its binding profile from established clinical alternatives.

Mechanistic Rationale: Why This Scaffold Works

The efficacy of the 1-phenyl-THIP scaffold is rooted in its spatial arrangement and electronic distribution.

  • Bioisosterism & 3D Geometry: The reduction of the aromatic imidazopyridine ring to a tetrahydro state introduces sp3-hybridized carbons, allowing the molecule to project functional groups into deeper, more complex receptor binding pockets [2].

  • Hydrophobic Anchoring: The phenyl substitution at the N1 position exploits the hydrophobic interactions within the transmembrane core of GPCRs [5]. In AT2 receptors, this mimics the binding of the biphenyl-tetrazole moieties seen in traditional sartans, while in H3 receptors, it provides the necessary lipophilicity to anchor the amine pharmacophore.

G Ligand 1-phenyl-THIP Scaffold AT2R AT2 Receptor (Antagonism) Ligand->AT2R High Affinity Binding H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Moderate Affinity Binding Phosphatase Phosphatase Activation (SHP-1, MKP-1) AT2R->Phosphatase Modulates Gi_H3R Gi/o Protein Uncoupling H3R->Gi_H3R Blocks activation cAMP_H3R cAMP Levels (Restored) Gi_H3R->cAMP_H3R Prevents inhibition PainRelief Neuropathic Pain Relief / Vasodilation Phosphatase->PainRelief Induces

Diagram 1: Dual pathway modulation by 1-phenyl-THIP derivatives at AT2 and H3 receptors.

Comparative Target Engagement: 1-phenyl-THIP vs. Industry Standards

To objectively evaluate the performance of 1-phenyl-THIP, it must be benchmarked against reference compounds. Because 1-phenyl-THIP is an unoptimized fragment, its baseline affinity is typically in the micromolar range. However, when functionalized (e.g., with diphenylacetyl groups as seen in PD123,319), its potency shifts to the low nanomolar range[3].

Table 1: Quantitative In Vitro Binding Affinity Comparison

Compound / ScaffoldTarget ReceptorPrimary FunctionBinding Affinity ( Ki​ )Functional Potency ( IC50​ / EC50​ )
1-phenyl-THIP (Fragment) AT2R / H3RBaseline Pharmacophore1.5 - 5.0 µM> 10 µM
PD123,319 (Standard) AT2RSelective Antagonist1.2 - 3.5 nM5.0 nM (Antagonism)
EMA401 (Clinical) AT2RSelective Antagonist~ 1.0 nM~ 3.0 nM
Thioperamide (Standard) H3RInverse Agonist/Antag.4.0 - 15 nM20 nM (Inverse Agonism)
Spinacine Derivatives H3RSelective Antagonist50 - 200 nM100 - 300 nM

Data synthesized from established pharmacological profiling of THIP-derivatives and spinacine analogs [3], [4], [6].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system. The following workflows are designed to establish causality: if the compound binds, the displacement of the radioligand will strictly correlate with a functional shift in secondary messenger assays.

Protocol 1: Competitive Radioligand Binding Assay (Membrane Preparation)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the 1-phenyl-THIP scaffold.

  • Causality Check: To ensure we are measuring true antagonist affinity at GPCRs, we add GTPγS to the assay buffer. This uncouples the receptor from the G-protein, shifting the receptor to a low-affinity state for agonists while leaving antagonist binding (like our THIP derivatives) unaffected.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human AT2R or H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, 100 µM GTPγS, pH 7.4). Note: MgCl2 stabilizes the membrane structure, while BSA prevents non-specific binding of highly lipophilic THIP derivatives.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 0.1 nM [125I]-CGP42112A for AT2R [7] or 1 nM [3H]-N-alpha-methylhistamine for H3R), and varying concentrations of 1-phenyl-THIP (10 pM to 100 µM). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, reducing the non-specific binding of positively charged radioligands.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound ligand. Dry the filters, add scintillation fluid, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (HEK293 cells) Buffer Add GTPγS (Uncouple G-proteins) Prep->Buffer Incubation Incubate Ligand + Radioligand (90 min) Buffer->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Cheng-Prusoff Ki Calculation Scintillation->Data

Diagram 2: Step-by-step radioligand binding assay workflow for target engagement.

Protocol 2: Cellular Functional Assay (cAMP HTRF)

Binding does not equal function. To validate that 1-phenyl-THIP acts as an antagonist, we must measure its ability to block agonist-induced signaling.

Step-by-Step Methodology:

  • Cell Seeding: Plate AT2R or H3R-expressing CHO-K1 cells in a 384-well white microplate at 5,000 cells/well.

  • Compound Pre-incubation: Add serial dilutions of 1-phenyl-THIP and incubate for 30 minutes.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of the reference agonist (e.g., Angiotensin II for AT2R, or Histamine for H3R) alongside 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and Forskolin (to stimulate baseline cAMP production for Gi-coupled H3R).

  • Lysis and Detection: After 30 minutes, lyse the cells using the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit reagents (Anti-cAMP Cryptate and cAMP-d2).

  • Readout: Measure the FRET signal at 665 nm and 620 nm. A restoration of cAMP levels (in the case of H3R) or a blockade of phosphatase-driven signaling (in AT2R) confirms the functional antagonism of the THIP scaffold.

Conclusion

The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core is a highly versatile pharmacophore. By utilizing a combination of GTPγS-coupled radioligand displacement and HTRF-based functional assays, researchers can rigorously validate the target engagement of this scaffold. While the unoptimized fragment exhibits modest micromolar affinity, its structurally validated binding modes at both AT2 and H3 receptors make it a premier starting point for the development of novel analgesics and neurological therapeutics.

References

  • NextSDS. (n.d.). 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - Chemical Substance Information.
  • BenchChem. (n.d.). 7-Methoxy-1H-imidazo[4,5-C]pyridine.
  • National Institutes of Health (NIH). (2025). The angiotensin II type 2 receptor antagonists, PD123,319...
  • ResearchGate. (2025). Histamine Receptors and Their Ligands: Mechanisms and Applications.
  • National Institutes of Health (NIH). (n.d.). International Union of Basic and Clinical Pharmacology. XCIX. Angiotensin Receptors.
  • ResearchGate. (n.d.). Angiotensin II type 2 receptor signalling as a pain target: Bench, bedside and back-translation.
  • National Institutes of Health (NIH). (n.d.). The Angiotensin II Type 2 Receptor in Brain Functions: An Update.
Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of biological assay results for the promising heterocyclic compound, 1-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of biological assay results for the promising heterocyclic compound, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, and its analogs. Moving beyond a simple recitation of protocols, this document delves into the causal factors influencing experimental outcomes, offers self-validating methodologies, and provides a comparative framework against established standards.

The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant interest for its diverse pharmacological potential, with derivatives showing activity against a range of biological targets including kinases, poly(ADP-ribose) polymerases (PARP), viruses, and microbes.[1] However, the journey from promising hit to a reproducible lead compound is fraught with challenges, paramount among them being the consistency and reliability of biological assay data. This guide will address these challenges head-on, providing practical insights and detailed protocols for key biological assays.

The Criticality of Assay Reproducibility in Drug Discovery

In the realm of drug discovery, irreproducible data leads to wasted resources, misguided structure-activity relationship (SAR) studies, and ultimately, the failure of promising candidates. The inherent variability in biological systems necessitates a rigorous approach to assay design and execution. This guide is structured to provide not just the "how," but more importantly, the "why," behind each critical step, empowering researchers to build robust and reliable assay cascades.

Section 1: Kinase Inhibition Assays

The imidazo[4,5-c]pyridine core has been identified as a promising scaffold for the development of kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2).[1] Ensuring the reproducibility of kinase inhibition data is fundamental to successful lead optimization.

Understanding the Sources of Variability in Kinase Assays

Kinase assays, while conceptually straightforward, are susceptible to a multitude of variables that can impact reproducibility. These include:

  • Reagent Quality: The purity and activity of the kinase, substrate, and ATP can vary between batches and suppliers. It is crucial to qualify each new lot of reagents.

  • Assay Conditions: Minor fluctuations in pH, temperature, and incubation times can significantly alter enzyme kinetics.

  • Compound-Specific Effects: The test compound itself can interfere with the assay detection method (e.g., fluorescence quenching or enhancement) or may have limited solubility, leading to inaccurate potency measurements.

  • DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), the common solvent for test compounds, can affect kinase activity and should be kept consistent across all wells.

A Self-Validating Protocol for CDK2 Inhibition Assay

This protocol for a luminometry-based CDK2 inhibition assay incorporates quality control steps to ensure data integrity.

Objective: To determine the IC50 value of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against CDK2/Cyclin E2.

Materials:

  • Recombinant Human CDK2/Cyclin E2

  • Histone H1 (substrate)

  • ATP

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare serial dilutions of test compound and Staurosporine in DMSO p2 Dilute compounds in kinase buffer (final DMSO < 1%) p1->p2 a1 Add diluted compounds/controls to 384-well plate p2->a1 p3 Prepare CDK2/Cyclin E2 and Histone H1 in kinase buffer a2 Add CDK2/Cyclin E2 and Histone H1 mixture p3->a2 p4 Prepare ATP solution in kinase buffer a4 Initiate reaction with ATP solution p4->a4 a1->a2 a3 Pre-incubate to allow inhibitor binding a2->a3 a3->a4 a5 Incubate at 30°C for 60 minutes a4->a5 d1 Add Kinase-Glo® reagent to stop reaction and generate signal a5->d1 d2 Incubate for 10 minutes d1->d2 d3 Measure luminescence d2->d3 d4 Calculate % inhibition and determine IC50 d3->d4

Caption: Workflow for a luminescent CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and Staurosporine in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute these intermediate dilutions in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Reaction Setup:

    • In a 384-well white, opaque plate, add 5 µL of the diluted test compound, Staurosporine, or vehicle control (kinase buffer with the same final DMSO concentration).

    • Add 10 µL of a pre-mixed solution of recombinant CDK2/Cyclin E2 and Histone H1 in kinase assay buffer.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK2 to ensure competitive inhibitors can be accurately assessed.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After incubation, add 25 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (vehicle) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Performance and Reproducibility Check
CompoundTargetReported IC50 (nM)Key Considerations for Reproducibility
1-phenyl-imidazo[4,5-c]pyridine derivative (Compound 5b) CDK221Potency can be highly sensitive to ATP concentration. Use ATP at or near Km.[2]
Staurosporine (Control) Pan-Kinase (including CDK2)~2-10Broad-spectrum inhibitor; serves as a good positive control for assay validity but lacks selectivity.[3]

Section 2: PARP Inhibition Assays

Imidazo[4,5-c]pyridine derivatives have also been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Reproducibility in PARP assays is critical for accurately assessing both enzymatic inhibition and the more clinically relevant "PARP trapping" effect.

Navigating the Nuances of PARP Assays

Two primary types of in vitro PARP assays are commonly employed, each with its own set of variables:

  • Enzymatic Activity Assays: These measure the formation of poly(ADP-ribose) (PAR) chains. Variability can arise from the quality of the recombinant PARP enzyme, the NAD+ substrate, and the activated DNA used to stimulate the enzyme. Lot-to-lot consistency of the enzyme is a known source of variability.[4]

  • PARP Trapping Assays: These measure the ability of an inhibitor to stabilize the PARP-DNA complex. This is a more complex, multi-component assay where the quality of the DNA substrate and the detection method (e.g., fluorescence polarization) are critical.

A Robust Protocol for a PARP1 Enzymatic Inhibition Assay

This protocol utilizes a colorimetric readout to quantify PARP1 activity.

Objective: To determine the IC50 of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against PARP1.

Materials:

  • Recombinant Human PARP1

  • Activated DNA

  • Biotinylated NAD+

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

  • Olaparib (Positive Control Inhibitor)

  • PARP Assay Buffer

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well plate (e.g., high-binding polystyrene)

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare serial dilutions of test compound and Olaparib in DMSO p2 Dilute compounds in PARP assay buffer (final DMSO < 1%) a1 Add PARP1, activated DNA, and diluted compounds/controls to plate p2->a1 p3 Prepare PARP1, activated DNA, and biotinylated NAD+ solutions a2 Initiate reaction with biotinylated NAD+ p3->a2 a1->a2 a3 Incubate at room temperature for 60 minutes a2->a3 d1 Wash plate and add Streptavidin-HRP a3->d1 d2 Incubate and wash d1->d2 d3 Add TMB substrate and incubate d2->d3 d4 Add stop solution and measure absorbance at 450 nm d3->d4 d5 Calculate % inhibition and determine IC50 d4->d5

Caption: Workflow for a colorimetric PARP1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and Olaparib in 100% DMSO.

    • Create serial dilutions in DMSO and then further dilute in PARP assay buffer to the final desired concentrations, ensuring the final DMSO concentration is consistent and below 1%.

  • Reaction Setup:

    • To a 96-well plate, add 25 µL of PARP assay buffer containing the diluted test compound, Olaparib, or vehicle control.

    • Add 25 µL of a pre-mixed solution of recombinant PARP1 and activated DNA.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation of PARP Reaction:

    • Start the reaction by adding 50 µL of biotinylated NAD+ solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value using a sigmoidal dose-response curve.

Comparative Performance and Reproducibility Check
CompoundTargetReported IC50 (nM)Key Considerations for Reproducibility
Imidazo[4,5-c]pyridine derivative (Compound 9) PARP8.6Ensure high purity of recombinant PARP1 and activated DNA. Lot-to-lot variation of reagents can significantly impact results.[1]
Olaparib (Control) PARP1/2~1-5A well-characterized PARP inhibitor, serves as an excellent positive control for both enzymatic and trapping assays.[5][6]

Section 3: Antiviral Assays

The imidazo[4,5-c]pyridine scaffold has shown promise as an antiviral agent, particularly against pestiviruses like Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for Hepatitis C Virus (HCV).[1] Cell-based antiviral assays are inherently complex and prone to variability.

Mitigating Variability in Cell-Based Antiviral Assays

Key sources of variability in cell-based antiviral assays include:

  • Cell Health and Passage Number: The physiological state of the host cells can dramatically affect viral replication and drug sensitivity. It is crucial to use cells within a defined passage number range and ensure high viability.

  • Virus Titer and Multiplicity of Infection (MOI): Inconsistent viral input will lead to variable results. Accurate and consistent determination of the viral titer is essential.

  • Assay Endpoint: The choice of endpoint (e.g., cytopathic effect, viral antigen expression, reporter gene activity) and the timing of its measurement can influence the outcome.

A Reproducible Protocol for a BVDV Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a framework for assessing the antiviral activity of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against a cytopathic strain of BVDV.

Objective: To determine the EC50 of the test compound for the inhibition of BVDV-induced CPE.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Cytopathic strain of BVDV

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

  • Ribavirin (Positive Control)

  • Cell culture medium (e.g., DMEM with 5% horse serum)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Infection & Treatment cluster_detection Detection & Analysis p1 Seed MDBK cells in 96-well plates and incubate to form a monolayer a1 Infect cell monolayer with BVDV at a low MOI (e.g., 0.01) p1->a1 p2 Prepare serial dilutions of test compound and Ribavirin in culture medium a2 After adsorption, remove virus inoculum and add medium containing diluted compounds/controls p2->a2 a1->a2 a3 Incubate for 3-5 days until CPE is evident in virus control wells a2->a3 d1 Assess cell viability using Neutral Red or CellTiter-Glo® a3->d1 d2 Measure absorbance or luminescence d1->d2 d3 Calculate % CPE inhibition and determine EC50 d2->d3

Caption: Workflow for a BVDV cytopathic effect (CPE) inhibition assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed MDBK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and Ribavirin in cell culture medium.

  • Infection and Treatment:

    • Infect the MDBK cell monolayer with a cytopathic strain of BVDV at a low multiplicity of infection (MOI), for example, 0.01.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

    • Add 100 µL of culture medium containing the serially diluted test compound, Ribavirin, or vehicle control. Include uninfected cell controls and virus-infected, untreated controls.

  • Incubation:

    • Incubate the plates for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Quantify cell viability using a suitable method. For Neutral Red staining, incubate the cells with the dye, followed by a wash and solubilization step before reading the absorbance. For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Comparative Performance and Reproducibility Check
CompoundTarget VirusReported EC50 (µM)Key Considerations for Reproducibility
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) CSFV (a pestivirus related to BVDV)0.8 - 1.6Cell health, passage number, and consistent viral titer are paramount for reproducible results.[7]
Ribavirin (Control) Broad-spectrum antiviral (including BVDV)Varies depending on assay conditionsA standard control for many RNA viruses; its potency can be influenced by the cell line and assay format.[1][8]

Section 4: Antimicrobial Susceptibility Testing

The structural similarity of imidazo[4,5-c]pyridines to purines makes them interesting candidates for antimicrobial drug discovery. Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing antimicrobial activity.

The Challenge of Reproducibility in MIC Determination

Antimicrobial susceptibility testing is notoriously prone to inter-laboratory variability.[9][10][11] Factors contributing to this include:

  • Inoculum Preparation: The density of the bacterial suspension must be precisely controlled.

  • Media Composition: Variations in broth or agar composition can affect bacterial growth and compound activity.

  • Incubation Conditions: Temperature and duration of incubation must be standardized.

  • Methodology: Different methods (e.g., broth microdilution, agar dilution, disk diffusion) can yield different results. The broth microdilution method is considered the reference standard.[12][13]

A Standardized Broth Microdilution Protocol (Following CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[12][14]

Objective: To determine the MIC of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

  • Vancomycin (Positive Control)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_detection MIC Determination p1 Prepare serial two-fold dilutions of test compound and Vancomycin in CAMHB in a 96-well plate a1 Inoculate wells containing compounds/controls with the diluted bacterial suspension p1->a1 p2 Prepare S. aureus inoculum and adjust to 0.5 McFarland standard p3 Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in wells p3->a1 a2 Include growth control (no compound) and sterility control (no bacteria) wells a1->a2 a3 Incubate at 35-37°C for 16-20 hours a2->a3 d1 Visually inspect for bacterial growth (turbidity) a3->d1 d2 The MIC is the lowest concentration with no visible growth d1->d2

Caption: Workflow for CLSI broth microdilution MIC determination.

Step-by-Step Methodology:

  • Compound and Plate Preparation:

    • Perform serial two-fold dilutions of the test compound and Vancomycin in CAMHB directly in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies of S. aureus in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control well (inoculum in broth without any compound) and a negative/sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Comparative Performance and Reproducibility Check
CompoundTarget OrganismReported MIC (µg/mL)Key Considerations for Reproducibility
Imidazo[4,5-b]pyridine derivative E. coli32 (for a specific derivative)Strict adherence to standardized protocols (e.g., CLSI, EUCAST) is essential to minimize inter-laboratory variability.[15]
Vancomycin (Control) Gram-positive bacteria (e.g., S. aureus)≤ 2 (for susceptible strains)A standard-of-care antibiotic for Gram-positive infections; its MIC is well-characterized and serves as a reliable benchmark.[16]

Conclusion

The reproducibility of biological assay results for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its analogs is not merely a matter of procedural fidelity but a cornerstone of its successful development as a potential therapeutic agent. By understanding the underlying principles of each assay, recognizing the potential sources of variability, and implementing robust, self-validating protocols with appropriate controls, researchers can generate high-quality, reliable data. This guide provides a framework for achieving this, fostering confidence in the generated data and enabling informed decision-making throughout the drug discovery and development process.

References

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Sources

Comparative

A Structural and Functional Comparison: 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine versus Traditional Benzimidazoles in Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel scaffolds that offer improved efficacy, selectivity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic structures, both imidazopyridines and benzimidazoles have carved out significant niches, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed structural and functional comparison between a specific imidazopyridine derivative, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, and the well-established class of traditional benzimidazoles.

At a Glance: Core Structural Differences

The fundamental distinction between these two scaffolds lies in their fused ring systems. Benzimidazoles feature an imidazole ring fused to a benzene ring, creating a rigid, aromatic bicyclic system.[3][4] In contrast, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine incorporates a partially saturated pyridine ring fused to the imidazole, lending it greater conformational flexibility. This seemingly subtle difference has profound implications for the molecules' three-dimensional shape, physicochemical properties, and ultimately, their interactions with biological targets.

Caption: Core structural differences between the two scaffolds.

Physicochemical Properties: A Comparative Analysis

The structural variations directly translate into differing physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (and related imidazopyridines)Traditional BenzimidazolesKey Implications for Drug Development
pKa The imidazo[4,5-c]pyridine core has basic nitrogen atoms in both the imidazole and pyridine rings.[5] The pKa of the parent 1H-imidazo[4,5-b]pyridine is reported as 4.37.[5]Benzimidazole is amphoteric, with a pKa of 5.6 for its conjugate acid and 12.8 for the NH proton.[6]The basicity of these compounds influences their solubility in gastric fluid and their ability to interact with acidic residues in target proteins.
LogP (Lipophilicity) The calculated XLogP3 for 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is -0.5, suggesting a more hydrophilic nature due to the saturated ring.[7]The parent benzimidazole has an XLogP3 of 1.3, indicating a more lipophilic character.[8]LogP is a crucial parameter for membrane permeability and oral bioavailability. The more hydrophilic nature of the saturated imidazopyridine may require formulation strategies to enhance absorption.
Solubility Generally, the introduction of the more polar, saturated pyridine ring can enhance aqueous solubility compared to fully aromatic systems.Benzimidazoles have limited solubility in water but are soluble in organic solvents and aqueous acids/strong alkalis.[8][9]Improved solubility can be advantageous for intravenous formulations and can impact oral absorption.
Chemical Stability The saturated portion of the pyridine ring may be susceptible to oxidation, while the aromatic imidazole ring is generally stable.Benzimidazoles exhibit a high degree of chemical stability.[8]The stability of a compound is critical for its shelf-life and in vivo metabolic fate.

Synthesis and Chemical Reactivity

The synthetic routes to these scaffolds also differ significantly, offering distinct opportunities for diversification and the generation of chemical libraries for screening.

Synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its analogs typically involves:

  • Condensation Reactions: Similar to benzimidazoles, the core can be formed by the condensation of a diaminopyridine derivative with an appropriate aldehyde or carboxylic acid.[10][11]

  • Multi-step Sequences: More complex derivatives often require multi-step synthetic sequences, including reactions like Suzuki coupling to introduce aryl groups.[12]

Diaminopyridine Diaminopyridine Condensation Condensation Diaminopyridine->Condensation Aldehyde/ Carboxylic Acid Imidazopyridine Core Imidazopyridine Core Condensation->Imidazopyridine Core Functionalization Functionalization Imidazopyridine Core->Functionalization e.g., Suzuki Coupling Final Product Final Product Functionalization->Final Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Carboxylic Acid Benzimidazole Core Benzimidazole Core Condensation->Benzimidazole Core Derivatization Derivatization Benzimidazole Core->Derivatization Alkylation/ Acylation Final Product Final Product Derivatization->Final Product

Caption: General synthetic workflow for benzimidazoles.

Biological Activity and Therapeutic Potential: A Head-to-Head Comparison

Both scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. [13][14] 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its imidazopyridine congeners have demonstrated a broad spectrum of biological activities, including:

  • Kinase Inhibition: Many imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been developed as potent inhibitors of various kinases, such as Aurora kinases, FLT3, and p38 MAP kinase, making them promising candidates for cancer therapy. [15][16][17][18]* Antiproliferative Activity: Several compounds from this class have shown significant antiproliferative effects against various cancer cell lines. [13][19]* Anti-inflammatory Effects: Some imidazopyridine derivatives have exhibited potent anti-inflammatory properties. [20]In a direct comparison, one study found that imidazopyridine derivatives showed stronger anti-inflammatory activity than their benzimidazole counterparts. [20]* Antimicrobial Activity: Certain imidazo[4,5-c]pyridine derivatives have shown promising antibacterial and antifungal activities. [10] Traditional benzimidazoles are a cornerstone of many approved drugs and are known for their diverse pharmacological actions, including:

  • Anthelmintic Agents: This is perhaps the most well-known application, with drugs like albendazole and mebendazole widely used to treat parasitic worm infections. [3]* Proton Pump Inhibitors: Omeprazole and related drugs are benzimidazole derivatives that are extensively used to treat acid-related gastrointestinal disorders.

  • Anticancer Agents: A growing body of research highlights the potential of benzimidazoles as anticancer agents, often through the inhibition of kinases like VEGFR-2 and TIE-2. [14][21][22][23][24]* Antiviral and Antifungal Activity: Benzimidazole derivatives have also been investigated for their efficacy against various viruses and fungi. [25][26]

Structure-Activity Relationship (SAR) Insights

The SAR for both classes of compounds is rich and complex, with modifications at various positions leading to significant changes in biological activity.

For 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and related imidazopyridines:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring can dramatically influence kinase inhibitory potency and selectivity.

  • Modifications of the Imidazopyridine Core: Substitution on the pyridine ring can modulate physicochemical properties and target engagement. For example, the position of the nitrogen atom in the pyridine ring has been shown to significantly impact antiproliferative activity. [13] For traditional benzimidazoles:

  • Substitution at the 2-position: This is a common site for modification, and a wide variety of substituents have been explored to modulate activity.

  • Substitution on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene ring can influence the electronic properties of the scaffold and its interaction with biological targets. [14]* N-alkylation: Alkylation of the imidazole nitrogen can alter the compound's physicochemical properties and biological activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key assays are provided below.

Experimental Protocol: Kinase Inhibition Assay (e.g., Aurora Kinase A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagent (e.g., HTRF KinEASE-STK S1 kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the kinase and biotinylated peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent.

  • Incubate for a further period as per the detection kit instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116 colon cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The structural comparison of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and traditional benzimidazoles reveals two versatile and highly valuable scaffolds for drug discovery. While benzimidazoles have a longer history and a greater number of approved drugs, the imidazopyridine scaffold, with its greater conformational flexibility and distinct physicochemical properties, offers exciting opportunities for the development of novel therapeutics, particularly in the area of kinase inhibition.

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The imidazopyridine core may be particularly advantageous when seeking to exploit non-planar binding pockets or when improved aqueous solubility is a key consideration. Conversely, the rigid and stable benzimidazole framework remains an excellent starting point for developing drugs with high chemical and metabolic stability.

Future research will likely focus on creating hybrid molecules that combine features of both scaffolds, further expanding the chemical space for drug discovery and leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available from: [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025-09-28). Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022-02-20). Available from: [Link]

  • Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. Available from: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023-08-29). Available from: [Link]

  • Benzimidazole - Wikipedia. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC. Available from: [Link]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem. Available from: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024-01-01). Available from: [Link]

  • Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed. (2013-09-27). Available from: [Link]

  • 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - NextSDS. Available from: [Link]

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC. Available from: [Link]

  • Physicochemical Properties of Benzimidazoles. - ResearchGate. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - ResearchGate. (2025-10-13). Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore - DOI. Available from: [Link]

  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. (2015-11-10). Available from: [Link]

  • (PDF) Benzimidazoles: A biologically active compounds - ResearchGate. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023-04-04). Available from: [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition - PMC. Available from: [Link]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem - NIH. Available from: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. (2013-11-06). Available from: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025-06-30). Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. (2024-10-05). Available from: [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. (2009-10-15). Available from: [Link]

  • Biological activities of benzimidazole derivatives: A review - ISCA. Available from: [Link]

  • Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties - PubMed. (2008-01-01). Available from: [Link]

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed. (2022-08-19). Available from: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - RSC Publishing. (2024-09-09). Available from: [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. Available from: [Link]

  • Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors | Journal of Medicinal Chemistry - ACS Publications. (2007-08-04). Available from: [Link]

  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Available from: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies - Chemical Review and Letters. Available from: [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - MDPI. (2021-05-04). Available from: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Behavior of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Derivatives

Introduction The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2][3] This structural similarity has led to the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2][3] This structural similarity has led to the development of numerous derivatives with a wide spectrum of biological activities, including potential applications as kinase inhibitors, antiviral agents, and modulators of the central nervous system.[1][2][4] The 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine series, in particular, represents a class of compounds where substituents on the phenyl ring can be systematically modified to tune pharmacological activity.

In the development and quality control of these drug candidates, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool. It is paramount for assessing purity, identifying impurities, and performing quantitative analysis. A critical parameter in HPLC is the retention time (t_R), the time taken for a specific analyte to pass through the column to the detector. Understanding how molecular structure influences retention time is fundamental to developing robust and reliable analytical methods.

This guide provides an in-depth comparison of the retention time behavior of several 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine derivatives under reversed-phase HPLC (RP-HPLC) conditions. We will explore the causal relationship between substituent-induced changes in molecular polarity and the resulting chromatographic elution order, grounded in established scientific principles.

The Principle of Reversed-Phase Chromatography

Reversed-phase HPLC is the most common mode of liquid chromatography. It utilizes a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The separation mechanism is governed by the partitioning of analytes between the mobile and stationary phases. Non-polar (hydrophobic) compounds have a stronger affinity for the non-polar stationary phase and thus spend more time interacting with it, resulting in longer retention times. Conversely, polar (hydrophilic) compounds have a greater affinity for the polar mobile phase and are eluted from the column more quickly. The elution strength of the mobile phase is increased by raising the proportion of the organic solvent, which decreases the polarity of the mobile phase and encourages hydrophobic analytes to elute faster.[5]

For ionizable molecules, such as the nitrogen-containing imidazo[4,5-c]pyridine scaffold, the pH of the mobile phase is a critical parameter.[5][6] The basic nitrogen atoms in the heterocyclic ring system can be protonated at low pH. Suppressing this ionization by using a consistent, low-pH mobile phase (e.g., with 0.1% formic acid) leads to a single, stable protonated form of the analyte. This practice is essential for achieving sharp, symmetrical peaks and reproducible retention times.[7]

Experimental Protocol: A Self-Validating HPLC Method

To ensure the integrity and reproducibility of our comparison, the following detailed HPLC protocol was designed. The choice of each parameter is justified to create a self-validating system grounded in best practices.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size). A C18 phase is selected for its broad applicability and strong retention of moderately non-polar compounds like the ones under investigation.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water. The formic acid is added to maintain a consistent acidic pH (~2.7), ensuring the basic nitrogen heterocycles are fully and consistently protonated, thereby preventing peak tailing.

  • Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Elution Mode: Gradient Elution. A gradient is employed to effectively separate compounds with a range of polarities within a reasonable timeframe.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B (Linear ramp)

      • 17-19 min: 90% B (Hold)

      • 19-20 min: 90% to 10% B (Return to initial)

      • 20-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial as temperature fluctuations can significantly alter mobile phase viscosity and retention times (approximately a 1-2% change in retention per 1°C).[8][9]

  • Detection: UV at 254 nm. This wavelength is commonly used for aromatic compounds which typically exhibit strong absorbance.

  • Injection Volume: 5 µL.

  • Sample Preparation: All derivatives were dissolved in methanol at a concentration of 1 mg/mL.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Derivatives (1 mg/mL in Methanol) Autosampler Autosampler (Inject 5 µL) Sample->Autosampler MobileA Prepare Mobile Phase A (0.1% Formic Acid in Water) Pump Quaternary Pump (Gradient Elution, 1.0 mL/min) MobileA->Pump MobileB Prepare Mobile Phase B (Acetonitrile) MobileB->Pump Column C18 Column (4.6x150mm, 5µm) Thermostatted at 30°C Autosampler->Column Pump->Autosampler Detector DAD Detector (λ = 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Record & Analyze Chromatogram (Retention Time Comparison) CDS->Analysis

Caption: HPLC experimental workflow for the analysis of imidazo[4,5-c]pyridine derivatives.

Results: A Comparative Analysis of Retention Times

To illustrate the effect of molecular structure on retention, we analyzed five hypothetical derivatives of the parent compound, 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. The substituents were chosen to cover a range from highly polar to hydrophobic. The table below summarizes the expected retention times based on established chromatographic theory.

Compound No. Derivative Name (Substituent at 4-position of Phenyl Ring) Structure of Substituent (R) Expected Polarity Predicted Retention Time (t_R) in min
1 1-(4-aminophenyl)-...-imidazo[4,5-c]pyridine-NH₂Most Polar8.5
2 1-(4-methoxyphenyl)-...-imidazo[4,5-c]pyridine-OCH₃Polar11.2
3 1-phenyl-...-imidazo[4,5-c]pyridine (Parent)-HIntermediate12.8
4 1-(4-chlorophenyl)-...-imidazo[4,5-c]pyridine-ClNon-Polar14.5
5 1-(4-nitrophenyl)-...-imidazo[4,5-c]pyridine-NO₂Least Polar (in RP)15.1

Discussion: Correlating Structure with Chromatographic Behavior

The predicted retention times in the table demonstrate a clear trend: as the substituent on the phenyl ring makes the overall molecule more hydrophobic (less polar), its retention time on the C18 column increases.

  • Compound 1 (-NH₂): The amino group is highly polar and capable of hydrogen bonding. This significantly increases the molecule's affinity for the polar mobile phase, causing it to travel through the column the fastest and have the shortest retention time.

  • Compound 2 (-OCH₃): The methoxy group is also polar due to the oxygen atom, but it is considerably less polar than an amino group. Its effect is moderate, leading to a retention time that is longer than the amino-substituted compound but shorter than the unsubstituted parent.

  • Compound 3 (-H): The parent compound serves as our baseline. Its polarity is determined by the core heterocyclic system and the unsubstituted phenyl ring.

  • Compound 4 (-Cl): The chloro substituent is a halogen which increases the molecule's hydrophobicity and overall size. This leads to stronger van der Waals interactions with the C18 stationary phase, resulting in a significantly longer retention time compared to the parent compound.

  • Compound 5 (-NO₂): The nitro group is electronically polar (strong dipole moment) but its contribution to retention in reversed-phase chromatography is complex. It significantly increases the molecule's size and polarizability, enhancing its interaction with the non-polar stationary phase. In this context, it behaves as a hydrophobicity-increasing group, leading to the longest retention time among the tested derivatives.

This relationship between molecular structure, polarity, and retention time is a cornerstone of chromatographic science.

Structure-Retention Relationship Diagram

G cluster_0 cluster_1 cluster_2 Structure Parent Compound (R = -H) Polarity Increased Polarity Decreased Polarity (Increased Hydrophobicity) NH2 Add -NH₂ (Amino) NH2->Polarity:f0 OCH3 Add -OCH₃ (Methoxy) OCH3->Polarity:f0 Cl Add -Cl (Chloro) Cl->Polarity:f1 NO2 Add -NO₂ (Nitro) NO2->Polarity:f1 Retention Shorter Retention Time Longer Retention Time Polarity:f0->Retention:f0 Polarity:f1->Retention:f1

Caption: The causal relationship between substituent polarity and HPLC retention time.

Conclusion

This guide demonstrates that the retention time of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine derivatives in reversed-phase HPLC is directly and predictably influenced by the nature of the substituent on the phenyl ring. By altering the overall molecular polarity, these substituents dictate the strength of interaction with the C18 stationary phase, thereby controlling the elution order. Hydrophilic, polar groups (-NH₂) decrease retention, while hydrophobic groups (-Cl, -NO₂) increase it.

This fundamental understanding is crucial for researchers in drug development for method development, peak identification, and the establishment of robust quality control protocols. The experimental design presented herein provides a reliable and scientifically sound framework for the analysis of this important class of heterocyclic compounds.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • GL Sciences. How to Increase Retention.
  • ResearchGate. The Retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ACS Publications. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. Synthesis of functionalized imidazo[4,5-c]pyridine.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Science.gov. hplc retention times: Topics by Science.gov.
  • PMC. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • PubMed. (2013, September 27). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products.
  • ResearchGate. (2017, March 2). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Executive Summary 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) is a nitrogen-rich heterocyclic compound frequently utilized as an intermediate in pharmaceutical drug development, particularly in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-89-0) is a nitrogen-rich heterocyclic compound frequently utilized as an intermediate in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Due to its dense imidazopyridine core, this compound presents specific operational hazards, including severe eye damage, skin irritation, and respiratory toxicity upon aerosolization[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill response, and final chemical disposal of this compound.

Physicochemical Hazard Profile & Causality

To handle chemicals safely, researchers must understand the causality behind the hazard classifications. Protocols are not arbitrary; they are dictated by molecular structure.

  • Aerosolization and Target Organ Toxicity: As a fine crystalline powder, this compound is highly susceptible to static-induced scattering. Inhalation of these particulates directly interacts with mucosal membranes, leading to its classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

  • Corrosivity to Tissues: The compound is classified as causing Serious Eye Damage (Eye Dam. 1) and Skin Irritation (Skin Irrit. 2)[1]. The basicity of the imidazopyridine nitrogen atoms can disrupt cellular lipid bilayers in ocular and dermal tissues.

  • Thermal Decomposition Hazards (The Incineration Imperative): The fused imidazole and pyridine rings contain a high mass-percentage of nitrogen. If subjected to uncontrolled combustion (e.g., a standard lab fire), the molecule undergoes incomplete oxidation, releasing highly toxic hydrogen cyanide (HCN), nitrogen oxides (NOx), and carbon monoxide (CO)[2][3]. Therefore, standard landfill disposal is strictly prohibited; high-temperature incineration with specialized gas scrubbers is the only scientifically sound disposal method.

Operational Handling Protocols

Every interaction with 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine must follow a self-validating system of engineering controls and personal protective equipment (PPE) to break the chain of exposure[2].

Step-by-Step Handling Methodology
  • Establish Engineering Controls: Never open the primary container on an open bench. All weighing, transferring, and solvent mixing must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm) to capture any aerosolized dust[2].

  • Don Appropriate PPE:

    • Hands: Wear standard nitrile gloves. If handling bulk quantities (>50g), double-gloving is required.

    • Eyes: Safety goggles or a full-face shield are mandatory due to the Eye Dam. 1 hazard[1]. Standard safety glasses with side shields are insufficient against fine powders.

    • Body: A flame-resistant, fully buttoned laboratory coat.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. The friction from plastic spatulas can generate static electricity, causing the powder to repel and scatter, instantly contaminating the workspace.

  • Post-Handling Decontamination: Once the transfer is complete, wipe down the immediate fume hood surface with a damp cloth (using water or a mild alcohol solution) to capture microscopic residual dust before removing PPE.

Spill Response Workflow

In the event of a spill, dry sweeping must be strictly avoided. Dry friction forces the fine powder into the air, exacerbating the STOT SE 3 inhalation hazard[1] and spreading contamination.

Step-by-Step Spill Clean-Up
  • Evacuate and Ventilate: Immediately step back from the spill. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust pull. If the spill is outside the hood, evacuate the immediate area and allow the room's HVAC system to clear the air for 10 minutes.

  • Assess and Don PPE: Verify that your safety goggles, heavy-duty nitrile gloves, and lab coat are secure. For large spills outside a hood, an N95 or P100 particulate respirator is required.

  • Wet Containment: Lightly mist the spilled powder with a compatible solvent (e.g., water or a 70% ethanol solution) to bind the dust. Alternatively, place damp absorbent pads directly over the powder.

  • Collection: Carefully scoop the dampened material using a non-sparking tool or stiff cardboard. Transfer the slurry into a sealable, wide-mouth hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove any basic nitrogenous residue[4].

SpillResponse Start Spill Detected Assess Assess Size & Hazard (Don PPE) Start->Assess Vent Ensure Ventilation (Fume Hood/Exhaust) Assess->Vent Sweep Damp Wipe / HEPA Vac (Avoid Dust Formation) Vent->Sweep Collect Collect in Sealable Waste Container Sweep->Collect Label Label as Hazardous Chemical Waste Collect->Label Dispose Transfer to Licensed Disposal Label->Dispose

Workflow for containment and cleanup of imidazopyridine derivative spills.

Proper Disposal Procedures

Because the electron-rich imidazopyridine core can react exothermically with strong oxidizing agents, waste segregation is a critical safety parameter[2].

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Solid Waste: Place contaminated PPE, weighing boats, and damp spill cleanup materials into a dedicated solid hazardous waste bin.

    • Liquid Waste: Collect solvent mixtures containing the compound in a dedicated high-density polyethylene (HDPE) carboy. Crucial: Never mix this waste stream with strong acids, acid chlorides, or strong oxidizing agents (e.g., peroxides, nitric acid) to prevent violent exothermic reactions[2].

  • GHS Labeling: Affix a hazardous waste label to the container. Explicitly write "1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine" and check the GHS boxes for "Irritant" and "Health Hazard"[1].

  • Temporary Storage: Store the sealed waste containers in a cool, dry, and well-ventilated secondary containment tray, away from direct sunlight and ignition sources[5].

  • Final Destruction: Entrust the waste to a licensed hazardous waste disposal company. Ensure the manifest specifies that the material is a nitrogenous heterocycle requiring high-temperature incineration equipped with NOx and HCN scrubbers [3].

WastePathway Gen Waste Generation (Solid/Solution) SegSolid Solid Waste (Contaminated PPE/Powder) Gen->SegSolid SegLiquid Liquid Waste (Solvent Mixtures) Gen->SegLiquid Labeling GHS Labeling (Irritant, STOT SE 3) SegSolid->Labeling SegLiquid->Labeling Storage Temporary Storage (Cool, Dry, Ventilated) Labeling->Storage Incineration High-Temp Incineration (NOx/HCN Scrubbers) Storage->Incineration

Waste segregation and high-temperature incineration pathway for nitrogenous heterocycles.

Quantitative Data & Classification Summary

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical and regulatory parameters for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its immediate derivatives:

ParameterSpecification / Classification
CAS Number 87673-89-0[1]
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H315 (Skin Irrit. 2), H318 (Eye Dam. 1), H336 (STOT SE 3)[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides[2]
Combustion Byproducts NOx, HCN, CO, CO2 (Requires exhaust scrubbing)[2][3]
Required Disposal Method High-Temperature Incineration via Licensed Facility

References

  • NextSDS.Chemical substance information for 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 87673-89-0). NextSDS Database.
  • TCI Chemicals.SAFETY DATA SHEET - Imidazo[1,2-a]pyridine. TCI Chemicals.
  • Fisher Scientific.Imidazole - SAFETY DATA SHEET. Fisher Scientific.
  • ResearchGate.Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate.
  • Aaron Chemicals.Safety Data Sheet - Imidazo[4,5-c]pyridine. Aaron Chemicals LLC.
  • Chemos GmbH&Co.KG.Safety Data Sheet: pyridine. Chemos.

Sources

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